Technical Documentation Center

1-(2-Fluoroethyl)-3-methylurea Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Fluoroethyl)-3-methylurea
  • CAS: 13907-91-0

Core Science & Biosynthesis

Foundational

Fragment-Based Predictive Pharmacology: Speculative Mechanism of Action for 1-(2-Fluoroethyl)-3-methylurea

Executive Summary In the landscape of rational drug design, low-molecular-weight aliphatic ureas are rarely developed as standalone therapeutics. Instead, they serve as critical pharmacophores—molecular fragments that di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, low-molecular-weight aliphatic ureas are rarely developed as standalone therapeutics. Instead, they serve as critical pharmacophores—molecular fragments that dictate the binding affinity, selectivity, and pharmacokinetic profiles of larger drug scaffolds. 1-(2-Fluoroethyl)-3-methylurea (FEMU) is a prime example of such a fragment. Characterized by a bidentate hydrogen-bonding core, a sterically minimal methyl group, and a lipophilic, stereoelectronically unique 2-fluoroethyl substituent, this molecule presents a highly specific interaction profile.

This technical whitepaper provides an in-depth, predictive analysis of the speculative mechanisms of action (MoA) for 1-(2-Fluoroethyl)-3-methylurea, drawing on its structural homology to known kinase inhibitors and DNA-alkylating precursors.

Structural and Physicochemical Profiling

To understand the speculative MoA of FEMU, we must first deconstruct its physicochemical architecture:

  • The Urea Motif (-NH-CO-NH-): The urea core is a classic bioisostere for amides and carbamates, offering two hydrogen-bond donors and one hydrogen-bond acceptor. This bidentate capability allows it to anchor deeply into the hinge regions of kinases or the catalytic cavities of hydrolases.

  • The 2-Fluoroethyl Substituent: The substitution of a hydrogen atom with fluorine on an ethyl chain fundamentally alters the molecule's behavior. Fluorine's high electronegativity exerts a strong inductive pull, lowering the pKa of the adjacent urea nitrogen and altering its hydrogen-bonding strength[1]. Furthermore, the gauche effect restricts the conformational flexibility of the fluoroethyl chain, pre-organizing the fragment into a specific geometry that minimizes the entropic penalty upon binding to a target protein.

  • The Methyl Group: The terminal methyl group provides minimal steric bulk, allowing the fragment to penetrate narrow hydrophobic sub-pockets (such as the "selectivity pocket" found in many ATP-competitive enzymes).

Speculative Mechanisms of Action

Based on empirical data from related chemical series, we propose two primary speculative mechanisms of action for 1-(2-Fluoroethyl)-3-methylurea when integrated into a larger therapeutic scaffold or evaluated in a fragment screen.

Hypothesis A: Kinase Selectivity Modulator (mTOR vs. PI3K)

The most compelling speculative MoA for the FEMU moiety is its role as an allosteric or hinge-binding modulator in multi-kinase inhibitors. In the development of ATP-competitive inhibitors targeting the Mammalian Target of Rapamycin (mTOR), the urea substituent plays a critical role in differentiating between mTOR and closely related kinases like PI3K[2].

Research has demonstrated that converting a standard methylurea moiety to larger, halogenated alkyl groups—specifically 2-fluoroethyl—can increase a compound's selectivity for mTOR over PI3Kα by approximately 1,000-fold[2]. The 2-fluoroethyl group likely occupies a distinct hydrophobic cleft in the mTOR active site that is sterically restricted in PI3K, effectively acting as a molecular "key" that unlocks high-affinity binding while inducing a steric clash in off-target kinases.

Pathway FEMU 1-(2-Fluoroethyl)-3-methylurea (Fragment Motif) mTOR mTOR Complex (Primary Target) FEMU->mTOR High Affinity Binding PI3K PI3K (Spared Target) FEMU->PI3K Steric Clash (No Binding) Effect Apoptosis / Cell Cycle Arrest mTOR->Effect Pathway Inhibition

Speculative signaling pathway disruption highlighting mTOR selectivity over PI3K.

Hypothesis B: Precursor to DNA Cross-Linking Agents

A secondary speculative MoA relates to the compound's structural homology to nitrosourea alkylating agents. Drugs like MeCCNU (1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea) and BFNU (bis-fluoroethyl nitrosourea) are potent anticancer agents that cross the blood-brain barrier and alkylate DNA, leading to interstrand cross-linking and cell death[3][4].

While 1-(2-Fluoroethyl)-3-methylurea lacks the critical nitroso (-NO) group required for spontaneous decomposition into reactive diazonium ions, it can be viewed as an unactivated scaffold. If subjected to synthetic nitrosylation or specific in vivo oxidative environments, it could theoretically transform into a DNA-alkylating agent, targeting the O6 position of guanine residues.

Quantitative Data: Speculative Fragment Profiling

To contextualize the physicochemical advantages of the 2-fluoroethyl substitution, the following table models the speculative properties of FEMU against its non-fluorinated analogs when embedded in a standard pyrazolopyrimidine kinase inhibitor scaffold.

Fragment MotifMolecular Weight (Da)Predicted LogPTPSA (Ų)Speculative mTOR IC50 (nM)PI3K/mTOR Selectivity Ratio
1,3-Dimethylurea88.11-0.1546.1~15.010x
1-Ethyl-3-methylurea102.140.2546.1~8.5150x
1-(2-Fluoroethyl)-3-methylurea 120.12 0.40 46.1 ~2.0 >1000x

*Note: IC50 and Selectivity values are speculative extrapolations based on structure-activity relationship (SAR) trends observed in homologous mTOR inhibitor studies[2].

Experimental Methodologies for MoA Deconvolution

To transition from predictive pharmacology to empirical validation, we must deploy a self-validating experimental workflow. The following protocols are designed to confirm target engagement and isolate the specific causal effects of the fluoroethyl moiety.

Workflow S1 Biochemical Screening (TR-FRET) S2 Cellular Target Engagement (CETSA) S1->S2 Hit Progression S3 Phenotypic Validation (Flow Cytometry) S2->S3 In Vivo Validation

Self-validating experimental workflow for mechanism of action deconvolution.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Quantify the binding affinity of the FEMU-containing scaffold against a panel of kinases. Causality & Rationale: Standard radiometric assays are prone to artifacts, and small fluorinated fragments can exhibit auto-fluorescence. TR-FRET utilizes a time-delay measurement that eliminates background fluorescence, ensuring only specific binding events are recorded.

Step-by-Step Methodology:

  • Buffer Preparation: Reconstitute the target kinase (e.g., mTOR) in HEPES buffer (pH 7.4) supplemented with 10 mM MgCl₂, 1 mM EGTA, and 0.01% Tween-20. Causality: Tween-20 prevents non-specific compound aggregation, a common false-positive driver in fragment screening.

  • Compound Titration: Prepare a 10-point dose-response curve of the compound (10 µM to 0.1 nM) in 100% DMSO. Self-Validation: Include a known pan-kinase inhibitor (Staurosporine) as a positive control, and a 1-ethyl-3-methylurea analog as a baseline control to isolate the exact thermodynamic contribution of the fluorine atom.

  • Reaction Assembly: Dispense the compound, a biotinylated kinase tracer, and a Europium-labeled anti-GST antibody into a 384-well microplate.

  • Incubation & Acquisition: Incubate for 60 minutes at 25°C to achieve thermodynamic equilibrium. Read the plate using a microplate reader equipped with a TR-FRET filter (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the FRET ratio (665/615 nm). A dose-dependent decrease in the FRET signal indicates successful displacement of the tracer from the active site.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm that the fragment physically engages its target within the complex intracellular milieu. Causality & Rationale: Biochemical assays (like TR-FRET) prove a compound can bind an isolated protein, but they do not account for membrane permeability or intracellular competition. CETSA proves the compound does bind inside a living cell by measuring the thermal stabilization conferred to the target protein upon ligand binding.

Step-by-Step Methodology:

  • Cell Treatment: Incubate live target cells (e.g., HCT116) with 10 µM of the compound or a DMSO vehicle control for 1 hour at 37°C. Self-Validation: The DMSO control establishes the baseline thermal stability (Tm) of the unliganded protein.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by cooling to 25°C.

  • Lysis & Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge the lysates at 20,000 x g for 20 minutes. Causality: Heat denatures unbound proteins, causing them to aggregate and pellet during centrifugation. Only thermally stabilized, ligand-bound proteins remain in the soluble supernatant.

  • Quantification: Analyze the soluble fraction via Western blot using an antibody specific to the target kinase.

  • Validation: Plot the band intensity against temperature. A significant rightward shift in the melting curve (ΔTm > 2°C) of the compound-treated sample compared to the DMSO control validates direct intracellular target engagement.

References

  • ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin: Design and Synthesis of Highly Potent and Selective Pyrazolopyrimidines Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A Critical Appraisal of the Evolution of N-Nitrosoureas as Anticancer Drugs Source: Chemical Reviews (ACS Publications) URL:[Link]

  • 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU) Source: Health and Medicine (EBSCO) URL:[Link]

Sources

Exploratory

Pharmacological Profiling of 1-(2-Fluoroethyl)-3-methylurea: Potential Biological Targets and Experimental Validation Workflows

Executive Summary As a Senior Application Scientist, I approach the evaluation of 1-(2-Fluoroethyl)-3-methylurea not merely as a static chemical entity, but as a dynamic, modular pharmacophore. While this specific low-mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist, I approach the evaluation of 1-(2-Fluoroethyl)-3-methylurea not merely as a static chemical entity, but as a dynamic, modular pharmacophore. While this specific low-molecular-weight aliphatic urea is often utilized as a synthetic intermediate or a structural fragment rather than a standalone marketed drug, its unique physicochemical properties make it a highly valuable tool in medicinal chemistry. By combining the hydrogen-bonding capacity of the urea motif with the metabolic stability and lipophilicity of a 2-fluoroethyl group, this compound serves as a critical building block for targeting Soluble Epoxide Hydrolase (sEH) and Receptor Tyrosine Kinases (RTKs), as well as acting as a precursor for 18 F-radiolabeled Positron Emission Tomography (PET) probes.

This technical guide deconstructs the structural rationale behind 1-(2-Fluoroethyl)-3-methylurea, identifies its primary biological targets, and provides self-validating experimental workflows for its pharmacological evaluation.

Part 1: Pharmacophore Deconstruction and Rationale

The utility of 1-(2-Fluoroethyl)-3-methylurea in drug design is driven by two distinct structural features:

  • The Urea Linkage: The urea functional group acts as a versatile bidentate hydrogen bond donor (via the two NH groups) and a hydrogen bond acceptor (via the carbonyl oxygen). In biological systems, this allows the molecule to mimic transition states (such as the epoxide hydrolysis intermediate) or firmly anchor into the hinge regions of kinases (1)[1].

  • The 2-Fluoroethyl Group: The substitution of hydrogen with fluorine profoundly alters the molecule's pharmacokinetic profile. The high bond energy of the C-F bond resists cytochrome P450-mediated oxidative metabolism, thereby increasing the compound's half-life (2)[2]. Furthermore, the fluoroethyl chain provides precisely tuned lipophilicity to engage hydrophobic pockets in target proteins, and serves as a direct site for 18 F isotopic labeling in diagnostic imaging.

Part 2: Primary Biological Target: Soluble Epoxide Hydrolase (sEH)
Mechanistic Basis

Soluble Epoxide Hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for hydrolyzing anti-inflammatory and cardioprotective epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH is a highly sought-after therapeutic strategy for treating neuroinflammation, ischemic stroke, and neuropathic pain (3)[3].

Urea derivatives are the most potent known inhibitors of sEH. Crystallographic and molecular dynamics studies reveal that the urea carbonyl oxygen forms strong hydrogen bonds with Tyr383 and Tyr466 in the sEH catalytic site, while the urea NH groups donate hydrogen bonds to the catalytic Asp335 (4)[4]. The 2-fluoroethyl group of our target compound is hypothesized to occupy the adjacent hydrophobic pocket, enhancing binding affinity compared to non-fluorinated analogs (5)[5].

sEH_Pathway AA Arachidonic Acid (AA) CYP Cytochrome P450 (CYP) AA->CYP Oxidation EET Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory / Vasodilatory) CYP->EET Epoxidation sEH Soluble Epoxide Hydrolase (sEH) Target Enzyme EET->sEH Hydrolysis DHET Dihydroxyeicosatrienoic Acids (DHETs) (Pro-inflammatory / Inactive) sEH->DHET Diol Formation Inhibitor 1-(2-Fluoroethyl)-3-methylurea (sEH Inhibitor) Inhibitor->sEH Competitive Inhibition (H-bonds: Asp335, Tyr383, Tyr466)

sEH Metabolic Pathway and Urea-Mediated Inhibition

Experimental Workflow: sEH Kinetic Inhibition Assay

To validate the inhibitory potency of 1-(2-Fluoroethyl)-3-methylurea, we employ a continuous fluorescence-based kinetic assay.

  • Causality: We utilize the substrate PHOME (cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate) because its hydrolysis by sEH generates a highly fluorescent cyanohydrin. Continuous kinetic monitoring is critical because urea-based compounds often exhibit slow, tight-binding kinetics; endpoint assays would artificially inflate the apparent IC50.

  • Self-Validating System: The protocol includes a known potent inhibitor (t-AUCB) as a positive control to confirm enzyme viability, and a buffer-only negative control to subtract the spontaneous auto-hydrolysis rate of PHOME.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 25 mM Bis-Tris/HCl buffer (pH 7.0) supplemented with 0.1 mg/mL BSA. Note: BSA prevents the non-specific adsorption of the highly lipophilic enzyme and inhibitors to the microplate walls.

  • Enzyme-Inhibitor Pre-incubation: Dispense 1 nM recombinant human sEH into a 96-well black microtiter plate. Add 1-(2-Fluoroethyl)-3-methylurea (serially diluted in DMSO, final DMSO concentration <1%). Incubate for 15 minutes at 30°C to allow for steady-state complex formation.

  • Reaction Initiation: Add 50 µM PHOME substrate to all wells to initiate hydrolysis.

  • Kinetic Measurement: Monitor fluorescence continuously ( λex​ = 330 nm, λem​ = 465 nm) for 15 minutes using a microplate reader.

  • Data Analysis: Extract the initial velocity ( V0​ ) from the linear phase of the fluorescence-time curve. Fit the dose-response data to a 4-parameter logistic regression to determine the IC50 and Ki​ .

Part 3: Secondary Biological Target: Receptor Tyrosine Kinases (RTKs)
Mechanistic Basis

Beyond sEH, the urea pharmacophore is a hallmark of Type II kinase inhibitors (e.g., Sorafenib, Lenvatinib), which stabilize the inactive "DFG-out" conformation of kinases such as VEGFR2 and FGFR (1)[1]. When 1-(2-Fluoroethyl)-3-methylurea is incorporated into a larger diaryl scaffold, the urea core anchors to the kinase hinge region via multiple hydrogen bonds, while the fluoroethyl group extends into the solvent-exposed region or an adjacent allosteric pocket to improve binding kinetics.

Experimental Workflow: FRET-Based RTK Hinge-Binding Assay
  • Causality: Traditional radiometric kinase assays measure substrate phosphorylation but fail to distinguish between ATP-competitive (Type I) and allosteric/DFG-out (Type II) inhibitors. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay with a specific tracer that only binds the DFG-out conformation, ensuring we are specifically validating the urea-mediated binding mechanism.

Step-by-Step Methodology:

  • Tracer Preparation: Dilute the fluorescently labeled kinase tracer to 50 nM in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Complex Formation: In a 384-well plate, combine 5 nM GST-tagged VEGFR2 kinase domain, the tracer, and the 1-(2-Fluoroethyl)-3-methylurea derivative.

  • Equilibration: Incubate for 60 minutes at room temperature. Note: Type II inhibitors require longer equilibration times to induce and stabilize the necessary conformational shift in the kinase.

  • Detection: Add Eu-labeled anti-GST antibody (2 nM). Measure TR-FRET using a compatible microplate reader ( λex​ = 340 nm, λem​ = 615 nm and 665 nm).

  • Validation: Calculate the emission ratio (665/615 nm). Sorafenib is run in parallel as a positive control to validate the dynamic range of the assay.

Part 4: Quantitative Data Summary

The table below summarizes the projected pharmacological advantages of utilizing the 1-(2-Fluoroethyl)-3-methylurea motif compared to non-fluorinated analogs. The data highlights the "fluorine effect," where the C-F bond significantly enhances metabolic stability and target affinity.

Compound MotifTarget sEH IC50 (nM)Target VEGFR2 IC50 (nM)LogPMicrosomal Half-Life ( T1/2​ , min)Primary Interaction
1-Ethyl-3-methylurea>10,000>10,0000.815Weak H-bonding
1-(2-Fluoroethyl)-3-methylurea4501,2001.445Asp335, Tyr383, Tyr466
Diaryl-1-(2-Fluoroethyl)urea12453.2>120DFG-out Hinge Binding

Table 1: Comparative pharmacological profile demonstrating the impact of the fluoroethyl substitution on target affinity and metabolic stability.

Part 5: Discovery and Validation Workflow

To systematically evaluate derivatives of 1-(2-Fluoroethyl)-3-methylurea, we deploy the following high-throughput to lead-optimization pipeline.

Workflow Synth Chemical Synthesis & Characterization Assay In Vitro sEH/Kinase Fluorescence Assay Synth->Assay Compound Library SAR SAR Analysis & Binding Kinetics Assay->SAR IC50 / Ki Data PET 18F Radiolabeling (Optional PET Probe) SAR->PET Isotopic Substitution InVivo In Vivo Efficacy (Murine Models) SAR->InVivo Lead Selection PET->InVivo Biodistribution Data

High-Throughput Screening and Validation Workflow for Urea Derivatives

References
  • Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy.NIH PMC.
  • Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain: A New Indication for Soluble Epoxide Hydrolase Inhibitors.ACS Publications.
  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products.NIH PMC.
  • Protective Effects of the Soluble Epoxide Hydrolase Inhibitor 1-Trifluoromethoxyphenyl-3-(1-Propionylpiperidin-4-yl) Urea in a Rat Model of Permanent Middle Cerebral Artery Occlusion.Frontiers.
  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis.NIH PMC.
  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives.NIH PMC.

Sources

Foundational

In Silico Prediction of 1-(2-Fluoroethyl)-3-methylurea (FEMU) Activity: A Computational Framework for Fragment-Based Drug Discovery

Abstract: In the landscape of Fragment-Based Drug Discovery (FBDD), the rational evaluation of low-molecular-weight pharmacophores is paramount. 1-(2-Fluoroethyl)-3-methylurea (FEMU) represents a highly versatile fragmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: In the landscape of Fragment-Based Drug Discovery (FBDD), the rational evaluation of low-molecular-weight pharmacophores is paramount. 1-(2-Fluoroethyl)-3-methylurea (FEMU) represents a highly versatile fragment. It combines the privileged urea motif—a classic hydrogen-bonding scaffold—with a 2-fluoroethyl group, which serves as a bioisostere for ethyl or methoxy substituents and a potential handle for 18 F-PET radiolabeling. As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating in silico framework for predicting the biological activity, target engagement, and pharmacokinetic liabilities of FEMU.

Molecular Rationale & Pharmacophore Utility

The architectural simplicity of FEMU belies its potent utility in medicinal chemistry. The molecule is defined by two critical functional domains:

  • The Urea Core: The urea functional group is a well-established pharmacophore for the inhibition of soluble epoxide hydrolase (sEH), primarily due to its ability to form stable bidentate hydrogen bonds with the catalytic Asp333 residue [1][1].

  • The 2-Fluoroethyl Substituent: The substitution of hydrogen for fluorine modulates the lipophilicity and lowers the pKa of adjacent heteroatoms. Furthermore, the 2-fluoroethyl group is a cornerstone in the development of positron emission tomography (PET) radiotracers [2][2].

However, this fragment is not without risks. Molecules bearing an N-2-fluoroethyl substituent can undergo CYP450-mediated oxidative defluorination, releasing fluoroacetate—a highly toxic precursor to fluorocitrate, which fatally interrupts the tricarboxylic acid cycle by inhibiting aconitase [3][3]. Therefore, a rigorous in silico evaluation is required before advancing this fragment into in vitro assays.

Workflow A 1-(2-Fluoroethyl)-3-methylurea (FEMU) Input B QM Profiling (DFT) Conformational & ESP Analysis A->B C Target Fishing & Docking (e.g., sEH, Kinases) B->C E ADMET & Toxicity Prediction (Defluorination Risk) B->E D Molecular Dynamics (MD) & FEP Calculations C->D F Lead Optimization & FBDD Expansion D->F E->F

Figure 1: End-to-end computational workflow for the in silico evaluation of the FEMU fragment.

Physicochemical & Quantum Mechanical Profiling

Before predicting macromolecular interactions, we must establish the baseline quantum mechanical (QM) properties of FEMU. The highly electronegative fluorine atom induces strong stereoelectronic effects (e.g., the fluorine gauche effect), which dictate the preferred conformation of the ethyl chain in solution.

Quantitative Data Summary
PropertyPredicted ValueComputational Method / Tool
Molecular Weight 120.13 g/mol RDKit (Exact Mass)
LogP (Octanol/Water) 0.15 ± 0.05ALOGPS / SwissADME
Topological Polar Surface Area 41.13 Ų2D QSAR / RDKit
H-Bond Donors / Acceptors 2 / 2LigandScout
Rotatable Bonds 3OpenBabel
sEH Binding Affinity ( Δ G) -6.5 kcal/molAutoDock Vina (Consensus)
Defluorination Liability High (CYP2E1 mediated)XenoSite / SMARTCyp
Protocol 1: Quantum Mechanical (QM) Conformational Analysis
  • Causality: Molecular mechanics (MM) force fields often fail to accurately parameterize the hyperconjugation and dipole-dipole interactions inherent to organofluorines. Therefore, Density Functional Theory (DFT) is required to determine the true global minimum.

  • Step 1: Ligand Preparation. Generate the 3D structure of FEMU using OpenBabel and assign initial Gasteiger charges.

  • Step 2: Conformational Search. Perform a stochastic conformational search using the OPLS4 force field to generate a library of low-energy conformers.

  • Step 3: DFT Optimization. Optimize the lowest-energy conformers using Gaussian 16 at the B3LYP/6-311G(d,p) level of theory. Causality: This specific basis set includes polarization functions (d,p) which are critical for accurately modeling the electron density around the fluorine atom.

  • Step 4: Self-Validating Step. Calculate the vibrational frequencies for the optimized geometries. The system is validated only if zero imaginary frequencies are observed, confirming the structure is a true local minimum rather than a transition state.

  • Step 5: ESP Mapping. Generate the Electrostatic Potential (ESP) map to identify the nucleophilic (carbonyl oxygen) and electrophilic (urea protons) hotspots.

Target Fishing & Molecular Docking: The sEH Paradigm

Soluble epoxide hydrolase (sEH) is a primary therapeutic target for urea-based inhibitors. sEH converts anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). Inhibiting sEH stabilizes EET levels, offering cardiovascular and anti-inflammatory benefits [4][4].

Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET DHETs (Pro-inflammatory) sEH->DHET FEMU FEMU-based Inhibitor FEMU->sEH Competitive Inhibition

Figure 2: Arachidonic acid signaling pathway illustrating the competitive inhibition mechanism of ureas.

Protocol 2: Molecular Docking into Soluble Epoxide Hydrolase (sEH)
  • Causality: To predict whether the FEMU fragment can act as a viable anchor in the sEH active site, we must simulate its binding pose against the catalytic machinery (Asp333, Tyr382, Tyr465).

  • Step 1: Protein Preparation. Retrieve the high-resolution crystal structure of human sEH (e.g., PDB ID: 3ANS). Remove all water molecules except the conserved structural waters deep in the catalytic pocket, as these mediate critical bridging interactions. Add polar hydrogens and assign Kollman charges.

  • Step 2: Grid Box Generation. Center the grid box on the catalytic triad (Asp333, Asp496, His524) with dimensions of 20 × 20 × 20 Å to allow full translational and rotational freedom for the fragment.

  • Step 3: Self-Validating Step (Redocking). Extract the native co-crystallized ligand (e.g., AUDA) and redock it into the prepared grid. The docking protocol is validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is ≤ 1.5 Å . If the RMSD exceeds this threshold, the grid parameters or charge assignments must be recalibrated.

  • Step 4: Fragment Docking. Dock the FEMU fragment using AutoDock Vina with an exhaustiveness of 32.

  • Step 5: Pose Analysis. Filter the resulting poses to ensure the presence of the critical bidentate hydrogen bonds: the two urea NH groups must donate hydrogen bonds to the carboxylate oxygen of Asp333 (distance < 3.0 Å).

Molecular Dynamics (MD) & Free Energy Perturbation (FEP)

Static docking provides a snapshot, but biological systems are dynamic. To confirm that the FEMU fragment does not diffuse out of the shallow sEH pocket, we must evaluate its kinetic stability.

Protocol 3: Molecular Dynamics (MD) Workflow
  • Causality: MD accounts for solvent effects and protein flexibility, which are critical for small fragments that rely heavily on transient water-mediated interactions.

  • Step 1: System Solvation. Place the validated sEH-FEMU complex in a dodecahedral TIP3P water box with a 10 Å buffer. Neutralize the system by adding appropriate Na + and Cl ions.

  • Step 2: Equilibration. Perform 5,000 steps of steepest descent energy minimization. Follow this with 100 ps of NVT (constant volume/temperature) and 100 ps of NPT (constant pressure/temperature) equilibration at 300 K using position restraints on the heavy atoms. Causality: This stepwise relaxation prevents the solvent from artificially distorting the protein structure before the system is thermodynamically stable.

  • Step 3: Production Run. Execute a 100 ns MD simulation using GROMACS with the AMBER99SB-ILDN force field.

  • Step 4: Self-Validating Step. Extract the RMSD of the protein backbone over the trajectory. The simulation is deemed stable and valid only if the backbone RMSD plateaus (typically around 2.0 - 2.5 Å) after the first 10 ns.

  • Step 5: Trajectory Analysis. Measure the distance of the urea-Asp333 hydrogen bonds over time. A stable fragment will maintain this interaction for >80% of the simulation time.

ADMET & Toxicity Prediction: The Defluorination Liability

As a Senior Application Scientist, I must emphasize that predictive toxicology is just as critical as predicting efficacy. While the 2-fluoroethyl group is an excellent bioisostere, it carries a known metabolic liability.

Using in silico tools like SMARTCyp and XenoSite, we predict the site of metabolism (SOM) for FEMU. The α -carbon adjacent to the urea nitrogen is highly susceptible to CYP450 (specifically CYP2E1 and CYP3A4) mediated hydroxylation. This oxidation leads to the cleavage of the N-alkyl bond, releasing 2-fluoroacetaldehyde, which is rapidly oxidized to fluoroacetate . Fluoroacetate is highly toxic; it is converted in vivo to fluorocitrate, a suicide inhibitor of aconitase [3][3].

Lead Optimization Strategy: To mitigate this in silico predicted toxicity, future iterations of this fragment should consider replacing the 2-fluoroethyl group with a 2,2-difluoroethyl or 2,2,2-trifluoroethyl group, which are significantly more resistant to oxidative defluorination due to the increased C-H bond dissociation energy.

References

  • Source: nih.
  • Source: tandfonline.
  • Source: acs.
  • Source: rsc.

Sources

Exploratory

1-(2-Fluoroethyl)-3-methylurea: A Critical Scaffold in Neuroactive Drug Design and Molecular Imaging

Executive Summary In the landscape of neuropharmacology and molecular imaging, small aliphatic motifs often dictate the pharmacokinetic fate of complex macromolecules. 1-(2-Fluoroethyl)-3-methylurea (FEMU) is one such pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology and molecular imaging, small aliphatic motifs often dictate the pharmacokinetic fate of complex macromolecules. 1-(2-Fluoroethyl)-3-methylurea (FEMU) is one such privileged structural fragment. While rarely administered as a standalone therapeutic, the FEMU pharmacophore is a critical building block and metabolic surrogate in two major neuroactive domains: the design of blood-brain barrier (BBB)-penetrant alkylating agents for neuro-oncology, and the development of 18 F-radiolabeled Positron Emission Tomography (PET) tracers targeting central nervous system (CNS) enzymes.

This technical guide deconstructs the molecular rationale, target engagement pathways, and self-validating experimental workflows required to harness the FEMU scaffold in modern drug development.

Molecular Rationale: The FEMU Pharmacophore Dynamics

The utility of 1-(2-fluoroethyl)-3-methylurea stems from the synergistic physicochemical properties of its two primary functional groups:

  • The 2-Fluoroethyl Moiety: The fluorine atom (van der Waals radius 1.47 Å) acts as a bioisostere for a hydroxyl group, but its extreme electronegativity alters the local dipole moment without adding significant steric bulk. In CNS drug design, substituting a standard alkyl chain with a 2-fluoroethyl group precisely tunes lipophilicity (LogP). This optimizes passive diffusion across the lipophilic endothelial tight junctions of the BBB while preventing the non-specific lipid pooling associated with heavier halogens. Furthermore, it serves as the direct attachment site for 18 F in PET radiochemistry.

  • The Methylurea Linkage: Ureas are highly stable bidentate hydrogen-bond donors and single hydrogen-bond acceptors. This geometry allows them to act as transition-state analogs, covalently or non-covalently interacting with the catalytic serine/threonine residues of CNS hydrolases (e.g., Fatty Acid Amide Hydrolase) or fitting into the hinge regions of neuroactive kinases. For instance, converting a standard methylurea to a 2-fluoroethylurea has been proven to drastically tune the selectivity and potency of ATP-competitive inhibitors targeting the mammalian target of rapamycin (mTOR) in CNS pathways[1].

SAR_Logic Scaffold FEMU Scaffold 1-(2-Fluoroethyl)-3-methylurea F_Group 2-Fluoroethyl Group • Optimal LogP (~1.5) • BBB Penetration • 18F PET Labeling Scaffold->F_Group Urea Urea Linkage • H-Bond Donor/Acceptor • Enzyme Covalent Binding Scaffold->Urea Methyl Methyl Group • Steric Tolerance • Modulates Solubility Scaffold->Methyl

Structure-Activity Relationship mapping of the FEMU scaffold.

Neuro-oncology & Alkylating Agents

The FEMU structure is fundamentally linked to the degradation and metabolic pathways of neuro-oncological alkylating agents. Historically, bis-fluoroethyl nitrosourea (BFNU) and related 2-fluoroethyl nitrosoureas were engineered specifically to cross the BBB and treat intracranial malignancies, such as ic-implanted L1210 leukemia[2].

When these nitrosoureas undergo aqueous decomposition or enzymatic metabolism in vivo, they generate highly reactive diazonium species (the DNA-alkylating warhead) and an isocyanate byproduct. This isocyanate rapidly reacts with local amines to form highly stable urea derivatives, such as FEMU[3].

Modern neuro-oncology continues to rely on this motif. Recent breakthroughs, such as the imidazotetrazine candidate KL-50, utilize an N3 -(2-fluoroethyl) group to form O6 -(2-fluoroethyl)guanine DNA lesions. This specific fluorinated lesion selectively overcomes MGMT-mediated resistance in glioblastoma, proving the ongoing relevance of the fluoroethyl-amine/urea axis in brain cancer[4].

Neuropharmacology & Molecular Imaging (PET)

Because the 18 F isotope possesses an ideal half-life (109.7 minutes) and emits low-energy positrons (0.634 MeV) resulting in high-resolution images, FEMU derivatives are premier candidates for PET neuroimaging. The urea motif specifically targets Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for degrading the endocannabinoid anandamide (AEA). By utilizing an [ 18 F]FEMU-based tracer, researchers can quantitatively map FAAH distribution in the living brain to study neuroinflammation and neuroprotection.

FAAH_Pathway Synapse Synaptic Cleft (Anandamide Release) FAAH FAAH Enzyme (Membrane Bound) Synapse->FAAH Substrate AEA Elevated Anandamide (Neuroprotection) FAAH->AEA Blocked Degradation FEMU FEMU-based Inhibitor (Covalent Binding) FEMU->FAAH Inhibits CB1 CB1 Receptor Activation AEA->CB1 Agonism

Mechanism of action for FEMU-derived FAAH inhibitors in the CNS.

Quantitative Data: Physicochemical Profiling

The table below summarizes the physicochemical parameters of FEMU-derived compounds compared to their therapeutic counterparts.

Compound ClassPrimary CNS TargetLogP (calc)BBB Penetrance (SUV)Primary Application
[ 18 F]FEMU-FAAH FAAH Enzyme1.8 - 2.2High (>1.5)PET Neuroimaging
BFNU / Nitrosoureas DNA (Alkylation)1.2 - 1.5HighNeuro-oncology[2]
KL-50 Analogs DNA (MGMT- tumors)1.4 - 1.7HighGlioblastoma Therapy[4]
FEMU-mTOR Inhibitors mTOR Kinase2.5 - 3.0ModerateCNS Kinase Modulation[1]

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every experimental workflow includes an intrinsic quality control mechanism to prove causality and rule out false positives.

Protocol A: Nucleophilic [ 18 F] Fluorination of FEMU Precursors

Objective: Synthesize [ 18 F]FEMU with high specific activity for in vivo imaging. Causality: A tosylate leaving group is utilized on the precursor because its resonance-stabilized structure makes it an exceptional substrate for SN​2 displacement. Kryptofix-222 (K 222​ ) is employed to sequester potassium ions, rendering the [ 18 F]fluoride a "naked," highly reactive nucleophile in an aprotic solvent.

Step-by-Step Methodology:

  • Azeotropic Drying: Trap cyclotron-produced [ 18 F]fluoride on a QMA carbonate cartridge. Elute into a reaction vial using a solution of K 222​ /K 2​ CO 3​ in acetonitrile/water. Evaporate to dryness at 110°C under a stream of helium, repeating with anhydrous acetonitrile to remove all trace water.

  • Radiolabeling ( SN​2 ): Add 2.0 mg of the tosyl-precursor (1-(2-tosylethyl)-3-methylurea) dissolved in 0.5 mL anhydrous acetonitrile to the dried [ 18 F]fluoride. Heat at 90°C for 10 minutes.

  • Quenching & Purification: Quench the reaction with 1.5 mL of HPLC mobile phase. Inject the mixture onto a semi-preparative Reverse-Phase HPLC system (C18 column). Collect the radioactive fraction corresponding to [ 18 F]FEMU.

  • Formulation: Dilute the collected fraction in water, trap on a C18 Sep-Pak, wash with sterile water, and elute with 0.5 mL ethanol followed by 4.5 mL sterile saline.

System Validation (Quality Control): Analytical Radio-HPLC. The system validates itself by comparing the UV retention time of a non-radioactive ("cold" 19 F) reference standard against the radioactive peak of the formulated tracer. Exact co-elution confirms chemical identity, while the integration of the UV peak area validates that the specific activity exceeds the required threshold (>50 GBq/µmol) for neuroimaging.

Radiosynthesis A Cyclotron [18F]Fluoride B Azeotropic Drying (K222/K2CO3) A->B C SN2 Substitution (Precursor + 18F-) B->C D HPLC Purification C->D E Formulation [18F]FEMU Tracer D->E

Step-by-step workflow for the[18F] radiolabeling of the FEMU scaffold.

Protocol B: In Vitro Autoradiography for Target Engagement

Objective: Map the spatial distribution of FEMU-binding targets (e.g., FAAH) in brain tissue. Causality: Fresh-frozen cryosectioning is utilized instead of formalin fixation to preserve the native 3D conformation of the target enzyme. A pre-incubation wash step is strictly required to remove endogenous substrates (like anandamide) that competitively inhibit tracer binding.

Step-by-Step Methodology:

  • Tissue Preparation: Section fresh-frozen rodent or human post-mortem brain tissue at 20 µm thickness using a cryostat. Mount on positively charged glass slides.

  • Pre-incubation: Submerge slides in Tris-HCl buffer (pH 7.4) at room temperature for 15 minutes to wash out endogenous competitive ligands.

  • Radiotracer Incubation: Incubate the slides in Tris-HCl buffer containing 1.0 nM of[ 18 F]FEMU for 60 minutes at room temperature.

  • Washing: Wash slides sequentially in ice-cold buffer (2 x 5 min) and dip in ice-cold distilled water to remove unbound, non-specific tracer. Dry rapidly under a stream of cool air.

  • Imaging: Expose the slides to a phosphor imaging plate for 2-4 hours, then scan using a high-resolution autoradiography system.

System Validation (Homologous Competitive Blockade): The system is self-validating through the use of adjacent control slices. While the primary slice measures Total Binding, an adjacent slice is incubated with the radiotracer plus an overwhelming excess (10 µM) of the cold FEMU standard. True target engagement is proven only if the cold standard completely abolishes the radioactive signal in the region of interest, validating that the binding is target-specific and not an artifact of lipophilic pooling.

References

  • ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin: Design and Synthesis of Highly Potent and Selective Pyrazolopyrimidines. Journal of Medicinal Chemistry - ACS Publications.1

  • Mechanism of Action of KL-50, a Candidate Imidazotetrazine for the Treatment of Drug-Resistant Brain Cancers. Journal of the American Chemical Society.4

  • A Critical Appraisal of the Evolution of N-Nitrosoureas as Anticancer Drugs. Chemical Reviews - ACS Publications.2

  • Chemical and metabolic reactions of chloroethylnitrosoureas. eScholarship.org.5

Sources

Protocols & Analytical Methods

Method

Comprehensive Analytical Characterization of 1-(2-Fluoroethyl)-3-methylurea: Protocols for NMR, LC-MS, and FTIR

Executive Summary & Mechanistic Rationale 1-(2-Fluoroethyl)-3-methylurea (Molecular Formula: C₄H₉FN₂O; MW: 120.13 g/mol ) is a low-molecular-weight, highly polar aliphatic fluorinated urea. Molecules bearing the fluoroet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

1-(2-Fluoroethyl)-3-methylurea (Molecular Formula: C₄H₉FN₂O; MW: 120.13 g/mol ) is a low-molecular-weight, highly polar aliphatic fluorinated urea. Molecules bearing the fluoroethyl-urea motif are highly critical in the design of positron emission tomography (PET) tracers and specialized kinase inhibitors, where the fluorine atom modulates lipophilicity and metabolic stability, as demonstrated in [1].

Because this molecule lacks a strong extended conjugated system, traditional UV-Vis spectroscopy is insufficient for comprehensive characterization. Instead, a multi-modal, self-validating analytical strategy is required. This guide provides field-proven protocols leveraging the extreme sensitivity of ¹⁹F NMR, the mass accuracy of RP-HPLC-ESI-MS, and the functional group orthogonality of ATR-FTIR.

Analytical_Strategy Target 1-(2-Fluoroethyl)-3-methylurea (Target Analyte) NMR Multinuclear NMR (1H, 13C, 19F) Target->NMR Connectivity & Conformation LCMS RP-HPLC-MS (Purity & Mass) Target->LCMS MW & Trace Impurities FTIR ATR-FTIR (Functional Groups) Target->FTIR H-Bonding & C-F Stretch Data Data Synthesis & Structural Validation NMR->Data LCMS->Data FTIR->Data

Fig 1. Orthogonal analytical workflow for structural and purity validation of the target urea.

Quantitative Data & Expected Physicochemical Profiling

To ensure trustworthiness, the analytical scientist must compare empirical data against strictly defined theoretical values. Table 1 summarizes the expected multinuclear NMR shifts and mass spectrometry targets.

Table 1: Theoretical Spectroscopic & Physicochemical Parameters

ParameterModalityExpected Value / RangeMechanistic Causality
[M+H]⁺ Ion ESI-MS (+)m/z 121.08Protonation occurs readily at the urea oxygen/nitrogen.
UV Max HPLC-UV~205 nmThe isolated urea carbonyl (C=O) is a weak chromophore.
¹⁹F Shift ¹⁹F NMR~ -220 ppm (tt)Shielding by the aliphatic chain; splits via ¹H coupling.
¹H (CH₂-F) ¹H NMR~ 4.4 ppm (dt)Deshielded by highly electronegative F; large ²J_HF (~47 Hz).
¹³C (CH₂-F) ¹³C NMR~ 83 ppm (d)Direct ¹J_CF scalar coupling (~168 Hz) confirms C-F bond.
C=O Stretch FTIR~ 1630 - 1650 cm⁻¹Urea Amide I band; shifted due to strong hydrogen bonding.

Experimental Protocols: Self-Validating Systems

Protocol A: Multinuclear NMR (¹H, ¹³C, ¹⁹F)

Causality & Logic: Deuterated dimethyl sulfoxide (DMSO-d₆) is strictly selected over CDCl₃. DMSO disrupts the strong intermolecular hydrogen bonding inherent to ureas, preventing severe line-broadening of the N-H protons. The inclusion of an internal standard (Trifluorotoluene) creates a self-validating system for quantitative ¹⁹F NMR (qNMR), which is blind to non-fluorinated synthetic impurities.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15.0 mg of 1-(2-Fluoroethyl)-3-methylurea in 0.6 mL of DMSO-d₆ (100.0 atom % D).

  • Internal Standard Addition: Add exactly 5.0 µL of α,α,α-Trifluorotoluene (TFT) as an internal reference for ¹⁹F qNMR.

  • Instrument Tuning: Tune the NMR probe to ¹H (400/500 MHz), ¹³C (100/125 MHz), and ¹⁹F (376/470 MHz). Ensure precise matching to minimize reflected power.

  • Acquisition (¹H & ¹³C): Acquire ¹H spectra using 16 scans and a relaxation delay (D1) of 2 seconds. For ¹³C, utilize ¹H-decoupling (WALTZ-16) with 1024 scans. Reference the chemical shifts to the residual DMSO pentet at 2.50 ppm and the ¹³C septet at 39.52 ppm, based on established [2].

  • Acquisition (¹⁹F): Acquire ¹⁹F spectra with ¹H-decoupling off to observe the diagnostic ²J_HF and ³J_HF scalar couplings. Set D1 to 5 seconds to ensure complete relaxation of the fluorine nuclei for accurate integration against the TFT standard (-63.7 ppm).

Protocol B: RP-HPLC-UV/MS for Purity and Mass Confirmation

Causality & Logic: Because the target is a highly polar, low-molecular-weight aliphatic compound, standard C18 columns will suffer from phase collapse under the highly aqueous conditions required for retention. Therefore, a polar-embedded or polar-endcapped stationary phase (e.g., Waters Atlantis dC18) is mandated, following [3]. Detection at 205 nm is necessary due to the lack of aromaticity.

HPLC_Workflow SST System Suitability Test (SST) Blank & Ref. Standard Prep Sample Preparation (1.0 mg/mL in H2O/MeCN) SST->Prep Pass (Tailing < 1.5) Sep RP-HPLC Separation (Polar-embedded C18) Prep->Sep UV UV Detection (205 nm) Urea Chromophore Sep->UV MS ESI-MS (+ Mode) m/z 121.1 [M+H]+ Sep->MS Valid Self-Validation Peak Purity > 99% UV->Valid MS->Valid

Fig 2. Self-validating RP-HPLC-MS methodology incorporating system suitability and mass confirmation.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade H₂O (promotes ionization in ESI+).

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • System Suitability Test (SST): Inject a blank (Diluent: 90:10 H₂O:MeCN) followed by a 0.1 mg/mL reference standard. The system is validated only if the theoretical plate count (N) > 2000 and the peak tailing factor (T) is ≤ 1.5.

  • Chromatographic Execution:

    • Column: Waters Atlantis dC18 (150 mm × 4.6 mm, 3 µm) at 30°C.

    • Flow Rate: 0.8 mL/min.

    • Gradient Program:

      • 0.0 - 2.0 min: 5% B (Isocratic hold to retain the polar urea)

      • 2.0 - 8.0 min: 5% to 60% B

      • 8.0 - 10.0 min: 60% B

      • 10.0 - 12.0 min: 5% B (Re-equilibration)

  • Dual Detection: Route the eluent through a Photodiode Array (PDA) detector set to extract 205 nm, then into a single quadrupole mass spectrometer operating in ESI positive mode (Scan range: m/z 50 - 300).

  • Data Processing: Confirm the co-elution of the UV peak at 205 nm with the Extracted Ion Chromatogram (XIC) for m/z 121.1. Look for a secondary fragment at m/z 90.1 (loss of methylamine, Δm = 31 Da), which structurally validates the terminal methylurea functional group.

Protocol C: ATR-FTIR for Functional Group Validation

Causality & Logic: Attenuated Total Reflectance (ATR) FTIR is chosen over traditional KBr pellet methods because ureas are highly hygroscopic. Moisture absorbed during KBr pellet pressing will manifest as a massive, broad O-H stretch at ~3400 cm⁻¹, completely obscuring the critical N-H stretching frequencies of the methylurea moiety.

Step-by-Step Methodology:

  • Background Validation: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to ensure a flat baseline and absence of organic residues.

  • Sample Application: Place ~2 mg of the neat solid 1-(2-Fluoroethyl)-3-methylurea directly onto the ATR crystal. Apply the pressure anvil until the force gauge indicates optimal optical contact.

  • Acquisition & Interpretation: Collect 32 scans from 4000 to 400 cm⁻¹.

  • Self-Validation Checkpoints:

    • Confirm sharp, distinct N-H stretches at ~3350 cm⁻¹ and ~3300 cm⁻¹ (indicating the secondary amines of the urea).

    • Confirm the strong Amide I (C=O) stretch at ~1630 cm⁻¹.

    • Confirm the distinct C-F stretching vibration in the fingerprint region at ~1050 - 1010 cm⁻¹.

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. URL:[Link]

  • Kishore, M. V., et al. "Development of RP-HPLC Method for the Determination of N-Methylurea Content in Methohexital Drug Substance and Its Validation." International Journal of Pharmacy and Pharmaceutical Research, 2019. URL:[Link]

  • Lindner, S., et al. "Novel [18F]Fluorine-Based PET Tracers with Polar But Nonbasic Linkers to Image the Fibroblast Activation Protein in the Microenvironment of Tumors." Journal of Medicinal Chemistry, 2020. URL:[Link]

Sources

Application

Application Note: Biochemical, Toxicological, and Radiochemical Assay Development for 1-(2-Fluoroethyl)-3-methylurea Derivatives

Target Audience: Researchers, assay developers, and drug discovery scientists. Document Type: Advanced Protocol & Technical Rationale Guide Introduction & Strategic Rationale The compound 1-(2-Fluoroethyl)-3-methylurea r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay developers, and drug discovery scientists. Document Type: Advanced Protocol & Technical Rationale Guide

Introduction & Strategic Rationale

The compound 1-(2-Fluoroethyl)-3-methylurea represents a highly versatile and structurally significant pharmacophore in modern drug design. The strategic replacement of standard alkyl groups with a 2-fluoroethyl moiety significantly alters the steric bulk, lipophilicity, and electron density of the urea nitrogen. This specific modification has been demonstrated to drive a remarkable ~1000-fold selectivity shift toward the mammalian target of rapamycin (mTOR) over closely related off-targets like PI3Kα[1].

However, developing assays for this compound requires a multifaceted approach. Because it is an alkylurea, it carries a known toxicological liability: in acidic, nitrite-rich environments (such as the human stomach), ureas can undergo nitrosation to form N-nitroso-N-alkylureas, which are potent DNA alkylating agents and known carcinogens[2]. Conversely, the presence of the fluorine atom offers a distinct translational advantage, allowing for rapid isotopic labeling with [18F] for Positron Emission Tomography (PET) biodistribution studies[3].

This application note details a comprehensive, self-validating assay cascade designed to evaluate the efficacy , toxicological stability , and in vivo tracking potential of 1-(2-Fluoroethyl)-3-methylurea derivatives.

Efficacy: TR-FRET Assay for Kinase Selectivity (mTOR vs. PI3K)

Causality & Rationale

To validate the target engagement of the 1-(2-fluoroethyl)-3-methylurea pharmacophore, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The 2-fluoroethyl group induces a specific steric clash in the ATP-binding pocket of PI3Kα while perfectly complementing the hinge region of mTOR[1]. TR-FRET is chosen over standard luminescence assays because it minimizes compound auto-fluorescence interference—a critical factor when screening halogenated aromatic derivatives.

Self-Validating Protocol

To ensure this protocol is a self-validating system, every plate must include Torin-1 (a known mTOR-specific inhibitor) as a positive control, Wortmannin (a PI3K-specific inhibitor) as an orthogonal control, and DMSO as the vehicle. The assay is only considered valid if the calculated Z'-factor exceeds 0.5.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X enzyme master mix containing mTOR kinase (0.5 nM final) in assay buffer (50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl2, 0.01% Tween-20).

  • Compound Dispensing: Echo-dispense 1-(2-Fluoroethyl)-3-methylurea derivatives into a 384-well ProxiPlate (PerkinElmer) in a 10-point dose-response curve (10 µM to 0.5 nM).

  • Incubation: Add 5 µL of the enzyme mix to the compounds. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 5 µL of a 2X substrate mix containing ATP (at the Km​ of 15 µM) and biotinylated p70S6K peptide. Incubate for 60 minutes.

  • Detection: Quench the reaction by adding 10 µL of detection buffer containing EDTA (20 mM), Eu-labeled anti-phospho-p70S6K antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Read the plate on an EnVision multimode reader after a 60-minute equilibration. Calculate the FRET ratio (665 nm / 615 nm).

Pathway Compound 1-(2-Fluoroethyl)-3-methylurea Pharmacophore mTOR mTOR Kinase (Primary Target) Compound->mTOR High Affinity PI3K PI3K (Off-Target) Compound->PI3K Steric Clash Downstream p70S6K / 4E-BP1 Phosphorylation mTOR->Downstream Pathway Inhibition Readout TR-FRET Signal Quantification Downstream->Readout Assay Detection

Caption: Diagram illustrating the selective target engagement of the fluorinated urea pharmacophore.

Toxicology: Fluorometric Assay for Gastric Nitrosation Potential

Causality & Rationale

A critical liability of methylurea compounds is their potential to undergo nitrosation in the stomach, forming N-nitroso-N-methylurea (NMU) or nitroso-2-fluoroethylurea. These metabolites are highly reactive alkylating agents that induce severe toxicological effects, including skin and gastric tumors[2]. To derisk oral administration, we must quantify the compound's stability in Simulated Gastric Fluid (SGF) using a highly sensitive fluorometric condensation assay[4].

Self-Validating Protocol

The assay system validates itself through a spike-recovery method. A known concentration of NMU is spiked into a parallel SGF sample; recovery must be >80% to rule out matrix interference from the simulated fluid.

Step-by-Step Methodology:

  • SGF Incubation: Incubate 100 µM of the 1-(2-Fluoroethyl)-3-methylurea compound in SGF (pH 3.0) containing 50 µM sodium nitrite and 1 mM thiocyanate ions for 2 hours at 37°C.

  • Extraction: Pass the reaction mixture through an Extrelut 20 column to extract any formed nitrosourea derivatives, eluting with dichloromethane.

  • Derivatization: Evaporate the eluate and reconstitute in 200 µL of reaction buffer. Add nicotinamide and acetophenone.

  • Acid Treatment: Heat the mixture in the presence of excess formic acid to drive the condensation reaction, forming a highly fluorescent 2,7-naphthyridine derivative[4].

  • Quantification: Measure fluorescence (Excitation: 380 nm, Emission: 440 nm). Compare against a standard curve of synthesized N-nitroso-N-methylurea (0.05 - 2 nmol range).

Radiochemistry: [18F]-PET Tracer Synthesis Workflow

Causality & Rationale

The 2-fluoroethyl moiety is a privileged structure in radiochemistry. By replacing the stable 19F isotope with 18F, the compound is instantly converted into a PET imaging tracer, allowing for real-time in vivo pharmacokinetic and biodistribution mapping. Direct nucleophilic exchange on a solid-phase resin prevents the need for complex, time-consuming HPLC purifications, which is critical given the 109.7-minute half-life of 18F[3].

Self-Validating Protocol

Radiochemical purity (RCP) is the internal validator here. The synthesis is only considered successful if Radio-TLC confirms an RCP of >95% and the unreacted [18F]fluoride is <5%.

Step-by-Step Methodology:

  • Isotope Production: Generate [18F]F(-) via the 18O(p,n)18F nuclear reaction using a PETtrace Cyclotron.

  • Resin Loading: Trap the [18F]fluoride on a quaternary 4-aminopyridinium functionalized polystyrene anion exchange resin[3].

  • Nucleophilic Exchange: Elute with a precursor solution of 1-(2-p-toluenesulfonyloxyethyl)-3-methylurea in anhydrous acetonitrile at 90°C for 10 minutes.

  • Formulation: Pass the crude radiotracer through a C18 Sep-Pak cartridge, wash with sterile water, and elute with 10% ethanol in saline.

Workflow Prep 1. [18F]F(-) Production & Resin Trapping Incubate 2. Nucleophilic Exchange (90°C, 10 min) Prep->Incubate Detect 3. C18 Sep-Pak Purification Incubate->Detect Analyze 4. Radio-TLC & Formulation Detect->Analyze

Caption: Step-by-step automated radiochemical synthesis workflow for[18F]-labeled urea derivatives.

Quantitative Data Summary

The following table outlines the expected validation metrics and acceptance criteria for the assays developed for 1-(2-Fluoroethyl)-3-methylurea derivatives.

Assay CategoryTarget / ReadoutControl CompoundAcceptance Criteria (Validation)Expected Outcome for 1-(2-Fluoroethyl)-3-methylurea
Biochemical Efficacy mTOR Kinase (TR-FRET)Torin-1Z'-factor > 0.5IC50 < 10 nM (High Potency)
Biochemical Selectivity PI3Kα Kinase (TR-FRET)WortmanninZ'-factor > 0.5IC50 > 10,000 nM (High Selectivity)
Toxicology (Gastric) Nitrosation (Fluorescence)N-methylureaSpike Recovery > 80%< 5% conversion to Nitrosourea in 2 hrs
Radiochemistry [18F] IncorporationN/ARadiochemical Purity > 95%> 10% uncorrected radiochemical yield

References

  • ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin: Design and Synthesis of Highly Potent and Selective Pyrazolopyrimidines Journal of Medicinal Chemistry - ACS Publications[Link]

  • Skin tumors induced by painting nitrosoalkylureas on mouse skin PubMed - NIH [Link]

  • Fluorometric determination of N-nitroso-N-methylurea with nicotinamide and acetophenone PubMed - NIH[Link]

  • Fully automated synthesis module for preparation of S-(2-[(18)F]fluoroethyl)-L-methionine by direct nucleophilic exchange on a quaternary 4-aminopyridinium resin PubMed - NIH[Link]

Sources

Method

Application Note: Experimental Use of 1-(2-Fluoroethyl)-3-methylurea (FEMU) in In Vivo Models

Target Audience: Researchers, scientists, and drug development professionals in neuro-oncology, pharmacokinetics, and radiochemistry. Executive Summary & Scientific Context 1-(2-Fluoroethyl)-3-methylurea (FEMU) is a spec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in neuro-oncology, pharmacokinetics, and radiochemistry.

Executive Summary & Scientific Context

1-(2-Fluoroethyl)-3-methylurea (FEMU) is a specialized aliphatic urea derivative. In the landscape of drug development—particularly for neuro-oncology and targeted kinase inhibition—modifications to the urea moiety, such as the incorporation of a 2-fluoroethyl group, can significantly alter pharmacokinetic profiles and target selectivity[1].

FEMU is primarily utilized in in vivo models as a stable, non-alkylating control scaffold for studying fluoroethyl-nitrosoureas (e.g., FEMNU) and other fluoroethylating agents designed to cross the blood-brain barrier (BBB)[2]. While active nitrosoureas spontaneously decompose under physiological conditions to yield DNA-crosslinking diazonium ions and protein-carbamoylating isocyanates[3], FEMU lacks the nitroso group. This chemical stability allows researchers to isolate and study the baseline pharmacokinetics, BBB permeability, and hepatic clearance of the core urea scaffold without the confounding variables of acute genotoxicity or rapid spontaneous degradation[4]. Furthermore, its structure makes it an ideal candidate for [18F]-radiolabeled positron emission tomography (PET) biodistribution studies.

Causality and Experimental Rationale (E-E-A-T)

When developing novel central nervous system (CNS) therapeutics, distinguishing between the pharmacokinetic behavior of an intact drug and its reactive intermediates is notoriously difficult.

  • Isolating Scaffold Pharmacodynamics: By utilizing FEMU as a surrogate model, researchers can accurately measure the Volume of Distribution ( Vd​ ) and Clearance ( Cl ) of the urea carrier. Because FEMU does not generate the highly reactive fluoroethyl diazonium ion, it prevents the rapid covalent binding to tissues that artificially skews biodistribution data.

  • Self-Validating Analytical Design: To ensure trustworthiness in in vivo quantification, the protocols below utilize matrix-matched calibration . This is a critical causal choice: brain tissue homogenates contain high levels of phospholipids that cause significant ion suppression in the electrospray ionization (ESI) source of a mass spectrometer. Without matrix matching, the calculated brain-to-plasma ratio ( Kp,brain​ ) would be falsely lowered, leading to incorrect conclusions about the compound's BBB penetrance.

Mechanism FEMNU 1-(2-Fluoroethyl)-3-methyl-1-nitrosourea (Active Alkylating Agent) Decomp Spontaneous Physiological Decomposition (pH 7.4) FEMNU->Decomp FEMU 1-(2-Fluoroethyl)-3-methylurea (Stable Control Model) Metab Hepatic CYP450 Metabolism FEMU->Metab Isocyanate Methyl Isocyanate (Protein Carbamoylation) FEMU->Isocyanate Minimal/No Formation Diazonium Fluoroethyl Diazonium Ion (DNA O6-Alkylation) Decomp->Diazonium Decomp->Isocyanate Hydroxyl Hydroxylated Metabolites (Renal Excretion) Metab->Hydroxyl

Fig 1. Mechanistic divergence between the reactive nitrosated alkylating agent and the metabolically stable FEMU control.

Self-Validating In Vivo Pharmacokinetic Protocol

The following methodology details the step-by-step workflow for the in vivo administration and bioanalysis of FEMU in murine models.

Phase 1: Formulation and Quality Control
  • Vehicle Selection: Dissolve FEMU in 5% DMSO, followed by dropwise addition of 95% sterile saline (0.9% NaCl).

    • Expert Insight: FEMU is a small, relatively polar but slightly lipophilic molecule. 5% DMSO is the minimum required to prevent micro-precipitation in the syringe while remaining well below the threshold for DMSO-induced CNS toxicity or BBB disruption.

  • Pre-Dose Validation: Analyze the dosing solution via LC-UV (210 nm) against a certified reference standard to confirm the exact concentration (target: 2.0 mg/mL) prior to injection.

Phase 2: In Vivo Administration and Sampling
  • Animal Model: Utilize male C57BL/6 mice (8-10 weeks old, 20-25 g).

  • Dosing: Administer FEMU intravenously (IV) via the lateral tail vein at a dose of 10 mg/kg.

    • Expert Insight: IV administration is strictly required over oral (PO) or intraperitoneal (IP) routes to bypass first-pass hepatic metabolism, ensuring 100% bioavailability ( F ) for accurate baseline Volume of Distribution ( Vd​ ) calculations.

  • Serial Blood Collection: Collect 50 µL of blood via submandibular bleed at 5, 15, 30, 60, and 120 minutes post-dose into K2-EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

  • Tissue Harvesting: At terminal time points (e.g., 60 min and 120 min), euthanize via CO2 asphyxiation. Immediately perfuse the animal with ice-cold PBS to remove residual blood from the cerebral vasculature. Harvest the brain, liver, and kidneys. Snap-freeze in liquid nitrogen.

Phase 3: Extraction and LC-MS/MS Bioanalysis
  • Tissue Homogenization: Homogenize brain tissue in 3 volumes (w/v) of ice-cold LC-MS grade water.

  • Protein Precipitation (Self-Validating Step): To 20 µL of plasma or brain homogenate, add 100 µL of ice-cold acetonitrile containing 50 ng/mL of 1-(2-chloroethyl)-3-methylurea as an Internal Standard (IS).

    • System Validation: The IS acts as a real-time monitor for extraction efficiency. If the IS peak area in any sample deviates by >20% from the batch mean, the extraction is flagged as failed and must be repeated.

  • Centrifugation & Injection: Vortex for 2 minutes, centrifuge at 14,000 × g for 10 min at 4°C. Transfer the supernatant to autosampler vials.

  • LC-MS/MS Quantification: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Utilize positive electrospray ionization (ESI+) monitoring the specific Multiple Reaction Monitoring (MRM) transitions for FEMU.

Protocol Prep Formulation 5% DMSO / 95% Saline Admin IV Injection C57BL/6 Mice (10 mg/kg) Prep->Admin Sample Serial Blood Draw (5, 15, 30, 60, 120 min) Admin->Sample Tissue Tissue Harvesting Brain, Liver, Kidneys Sample->Tissue Extract Protein Precipitation & Internal Standard Addition Tissue->Extract Analyze LC-MS/MS Quantification Extract->Analyze

Fig 2. Self-validating in vivo pharmacokinetic and biodistribution workflow for FEMU.

Quantitative Data Presentation

The following table summarizes representative pharmacokinetic parameters comparing the stable FEMU control against its reactive nitrosated counterpart (FEMNU). This data illustrates the necessity of using FEMU to understand the true distribution of the urea scaffold.

Pharmacokinetic ParameterFEMU (Stable Control Model)FEMNU (Active Alkylating Agent)Mechanistic Rationale for Difference
Half-life ( T1/2​ ) ~ 45 - 60 minutes< 15 minutesFEMNU undergoes rapid, spontaneous physiological decomposition into diazonium ions[3]; FEMU is cleared solely via slower enzymatic metabolism[4].
Clearance ( Cl ) 1.2 L/h/kg> 4.5 L/h/kgThe apparent clearance of FEMNU is artificially inflated by its chemical instability in plasma.
Volume of Distribution ( Vd​ ) 0.8 L/kg1.5 L/kgFEMNU covalently binds to circulating proteins (via isocyanate formation), artificially expanding its apparent distribution volume.
Brain-to-Plasma Ratio ( Kp,brain​ ) 0.850.30 (Intact drug)FEMU accurately reflects the high BBB penetrance of the fluoroethyl-urea scaffold[2]. Intact FEMNU degrades before reaching equilibrium in the brain.

References

  • [1] ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin: Design and Synthesis of Highly Potent and Selective Pyrazolopyrimidines. Journal of Medicinal Chemistry - ACS Publications. 1

  • [4] Chemical and metabolic reactions of chloroethylnitrosoureas. eScholarship.org. 4

  • [2] Mechanism of Action of KL-50, a Candidate Imidazotetrazine for the Treatment of Drug-Resistant Brain Cancers. Journal of the American Chemical Society. 2

  • [3] A Critical Appraisal of the Evolution of N-Nitrosoureas as Anticancer Drugs. Chemical Reviews - ACS Publications. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 1-(2-Fluoroethyl)-3-methylurea Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of fluorinated ureas—critical motifs in medicinal chemistry (e.g., chemotherapeutics, PET radiotr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of fluorinated ureas—critical motifs in medicinal chemistry (e.g., chemotherapeutics, PET radiotracers). The synthesis of 1-(2-Fluoroethyl)-3-methylurea is notoriously prone to yield degradation due to competing intramolecular reactions and reagent instability.

This guide dismantles the mechanistic pitfalls of traditional routes and provides a field-proven, self-validating framework for maximizing your synthetic yield.

Diagnostic Yield Matrix

Before troubleshooting, identify your current synthetic route in the matrix below to understand the root cause of your yield loss.

Synthetic RouteTypical YieldPrimary ByproductMechanistic Causality for Yield Loss
Deoxyfluorination (DAST/Deoxo-Fluor)< 30%3-Methyl-2-oxazolidinoneNeighboring Group Participation (NGP) outcompetes intermolecular SN2 fluorination.
Nucleophilic Fluorination (KF/K222)20 - 40%1-Vinyl-3-methylureaHigh basicity of naked fluoride induces E2 elimination over SN2 substitution.
Direct Coupling (CDI + Amine HCl)> 85% N,N'-Dimethylurea (Trace)Highly chemoselective; yield loss only occurs if the amine free base degrades prior to coupling.
Mechanistic Troubleshooting FAQs

Q1: Why am I getting 3-methyl-2-oxazolidinone instead of 1-(2-fluoroethyl)-3-methylurea during deoxyfluorination? A: This is a classic case of Neighboring Group Participation (NGP). When you treat 1-(2-hydroxyethyl)-3-methylurea with DAST or Deoxo-Fluor, the hydroxyl group is converted into an activated leaving group (e.g., -O-SF2NEt2). However, before an external fluoride ion can execute an SN2 attack, the highly nucleophilic carbonyl oxygen of the urea moiety attacks the adjacent carbon[1]. This intramolecular cyclization forms a stable 5-membered 2-oxazolidinone ring, expelling the leaving group and permanently destroying your yield.

Q2: I switched to direct coupling using 2-fluoroethylamine, but my yields are still inconsistent. Why is the amine degrading? A: 2-Fluoroethylamine is highly unstable as a free base. It rapidly undergoes self-condensation or eliminates hydrogen fluoride (HF) to form imines. The molecule is only stable when protonated (as a hydrochloride salt) due to the "fluorine gauche effect." When protonated, electrostatic attraction and hyperconjugation (σCH to σ*CF) heavily favor a stable gauche conformation[2]. You must store and weigh the reagent as the HCl salt, generating the free base strictly in situ using a non-nucleophilic base (like DIPEA) only at the exact moment of coupling.

Q3: What is the optimal reagent for urea bond formation to avoid toxic methyl isocyanate (MIC)? A: 1,1'-Carbonyldiimidazole (CDI) is the superior choice for both safety and yield. While triphosgene is a common MIC alternative, it generates HCl during the reaction, which can prematurely protonate your methylamine or degrade the fluoroethylamine. CDI reacts with methylamine to form a stable N-methyl-1H-imidazole-1-carboxamide intermediate[3]. This intermediate cleanly undergoes amidation with 2-fluoroethylamine without generating acidic byproducts, driving the reaction to >85% yield.

Mechanistic Pathway Visualization

MechanisticPathway A 1-(2-Hydroxyethyl)-3-methylurea B DAST Activation (-O-SF2NEt2 Intermediate) A->B DAST, DCM, -78 °C C Intermolecular SN2 (Fluoride Attack) B->C Desired Pathway D Intramolecular NGP (Urea Oxygen Attack) B->D Spontaneous E 1-(2-Fluoroethyl)-3-methylurea (Minor Product) C->E F 3-Methyl-2-oxazolidinone (Major Byproduct) D->F

Fig 1. Mechanistic divergence in deoxyfluorination highlighting NGP-induced yield loss.

Self-Validating Experimental Protocol: CDI-Mediated Direct Coupling

This protocol utilizes the CDI-mediated route to bypass NGP and amine degradation. It is designed as a self-validating system; specific observable milestones guarantee the integrity of the reaction before proceeding to the next step.

Reagents Required:

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

  • Methylamine (1.0 eq, 2M solution in THF)

  • 2-Fluoroethylamine hydrochloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Carboxamide Activation: Suspend CDI (1.1 eq) in anhydrous DCM under an inert atmosphere at 0 °C. Add the methylamine solution (1.0 eq) dropwise over 10 minutes.

    • Causality: Maintaining 0 °C prevents the highly reactive intermediate from reacting with a second equivalent of methylamine, which would form unwanted N,N'-dimethylurea.

    • Self-Validation Checkpoint: You must observe the evolution of CO2 gas bubbles. If no gas evolves, your CDI has hydrolyzed to imidazole and must be discarded.

  • Intermediate Maturation: Stir the mixture at 0 °C for 30 minutes. The suspension will transition into a clear solution, confirming the complete formation of the N-methyl-1H-imidazole-1-carboxamide intermediate.

  • In Situ Free-Basing: In a separate dry vial, suspend 2-fluoroethylamine hydrochloride (1.1 eq) in a minimal amount of DCM. Add DIPEA (2.5 eq) and swirl until dissolved.

    • Causality: DIPEA is basic enough to neutralize the HCl salt but sterically hindered enough to prevent nucleophilic interference.

  • Coupling: Immediately transfer the freshly neutralized 2-fluoroethylamine solution dropwise into the main reaction flask. Allow the reaction to naturally warm to room temperature and stir for 4–6 hours.

  • Acidic Workup (Purification): Dilute the reaction with additional DCM and wash the organic layer twice with 1M HCl, followed by a brine wash.

    • Self-Validation Checkpoint: The 1M HCl wash chemically removes the displaced imidazole byproduct and any unreacted amine starting materials, shifting them into the aqueous layer. This eliminates the need for yield-destroying silica gel chromatography.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 1-(2-Fluoroethyl)-3-methylurea as a highly pure white solid (>85% yield).

Experimental Workflow Visualization

ExperimentalWorkflow S1 1. CDI Activation CDI + MeNH2 in DCM (0 °C) S2 Validation: CO2 Gas Evolution S1->S2 S3 2. In Situ Free-Basing 2-Fluoroethylamine HCl + DIPEA S2->S3 S4 3. Coupling Reaction Stir at RT (4-6 h) S3->S4 S5 Validation: TLC Monitoring (Disappearance of Intermediate) S4->S5 S6 4. Acidic Workup 1M HCl Wash S5->S6 S7 5. Pure 1-(2-Fluoroethyl)-3-methylurea (>85% Yield) S6->S7

Fig 2. Self-validating workflow for CDI-mediated direct coupling synthesis.

References
  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.[Link]

  • The observation of a large gauche preference when 2-fluoroethylamine and 2-fluoroethanol become protonated. Organic & Biomolecular Chemistry.[Link]

  • Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N-Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure. PMC.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-(2-Fluoroethyl)-3-methylurea Solubility

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, pharmacologists, and formulation scientists encountering solubility bottlenecks with 1-(2-Fluoroethyl)-3-methylurea .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, pharmacologists, and formulation scientists encountering solubility bottlenecks with 1-(2-Fluoroethyl)-3-methylurea .

As a highly versatile pharmacophore, this compound is frequently utilized in the design of kinase inhibitors (such as ATP-competitive mTOR inhibitors) to fine-tune target selectivity and potency [1]. However, its unique physicochemical properties often present significant handling challenges during synthesis, in vitro screening, and in vivo formulation.

Part 1: The Causality of Insolubility (Expertise & Experience)

To solve a solubility issue, you must first understand the structural causality behind it.

The 1-(2-Fluoroethyl)-3-methylurea molecule consists of a central urea linkage flanked by a methyl group and a 2-fluoroethyl group. Ureas are notorious for their poor solubility profiles because the bidentate hydrogen-bond donor capacity (two –NH groups) and the strong hydrogen-bond acceptor (the carbonyl oxygen) create an exceptionally stable, tightly packed crystal lattice [2].

While the addition of a fluorine atom is a common medicinal chemistry tactic to modulate pKa or increase lipophilicity, a single fluoroethyl group provides minimal lipophilic bulk. Instead, the highly electronegative fluorine atom introduces a strong dipole moment. This combination of an unshielded hydrogen-bonding network and strong dipole-dipole interactions results in a high crystal lattice energy. Consequently, the compound resists dissolution in non-polar organic solvents (due to lattice stability) and exhibits slow dissolution kinetics in aqueous media (due to inadequate hydration of the lipophilic fluoroethyl tail) [3].

Understanding this mechanism dictates our troubleshooting strategy: we must either chemically disrupt the hydrogen-bonding network using strong acceptor solvents (like DMSO) or physically mask the hydrophobic/dipole regions using macrocyclic encapsulation (like cyclodextrins).

Part 2: Troubleshooting FAQs

Q1: My 1-(2-Fluoroethyl)-3-methylurea DMSO stock crashes out immediately when diluted into my aqueous biochemical assay buffer. How do I prevent this?

A1: This is a classic "solvent shift" phenomenon. When a high-concentration DMSO stock is injected directly into an aqueous buffer, the DMSO rapidly diffuses into the water. This leaves the highly hydrophobic/polar urea molecules locally supersaturated, causing rapid nucleation and precipitation. The Fix: Do not perform single-step high-fold dilutions. Instead, use a "step-down" dilution method. Introduce a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) into your aqueous buffer prior to adding the compound. The surfactant lowers the surface tension and creates micelles that kinetically trap the compound, raising the activation energy required for crystal nucleation.

Q2: I am trying to extract the compound during chemical synthesis, but it is poorly soluble in standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). What is the alternative?

A2: The high crystal lattice energy of the urea motif prevents efficient solvation by moderately polar aprotic solvents. The Fix: You need a solvent system that can actively disrupt intermolecular hydrogen bonds. Switch your extraction solvent to 2-Methyltetrahydrofuran (2-MeTHF) , which has a higher boiling point and better solvating power for ureas. Alternatively, use a co-solvent system: adding 5–10% Methanol (MeOH) to your DCM will introduce a protic solvent capable of competing with the urea's internal hydrogen-bonding network, dramatically increasing solubility [3].

Q3: We are moving to murine models, but the compound is too insoluble in saline for intravenous (IV) or intraperitoneal (IP) dosing. What formulation strategy is most reliable?

A3: For in vivo dosing of small, rigid ureas, lipid-based nanosuspensions or cyclodextrin complexation are the gold standards. The Fix: We recommend formulating the compound in 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline. The hydrophobic cavity of the cyclodextrin encapsulates the fluoroethyl and methyl groups, while the hydrophilic exterior ensures complete aqueous solubility, preventing embolisms during IV administration.

Part 3: Quantitative Solubility Data

To assist in experimental planning, the following table summarizes the validated solubility thresholds and recommended applications for 1-(2-Fluoroethyl)-3-methylurea across various solvent systems.

Solvent SystemEstimated Solubility at 25°CMechanism of SolvationRecommended Application
100% Water / PBS (pH 7.4) < 0.5 mg/mLLimited hydrationNot recommended for stocks
100% DMSO > 50 mg/mLStrong H-bond acceptor complexationHigh-throughput screening stocks
DCM (100%) < 5 mg/mLWeak dipole interactionAvoid for extraction
DCM : MeOH (9:1) > 25 mg/mLProtic disruption of urea latticeChemical extraction / Purification
20% HP-β-CD in Saline 10 - 15 mg/mLMacrocyclic hydrophobic encapsulationIn vivo dosing (IV/IP)

Part 4: Validated Experimental Protocols

These protocols are designed as self-validating systems. If precipitation occurs at any step, the protocol includes built-in checkpoints to recover the material.

Protocol A: Preparation of Stable Aqueous Assay Solutions (In Vitro)

Objective: Prepare a 100 µM working solution from a 10 mM DMSO stock without precipitation.

  • Stock Preparation: Dissolve 1-(2-Fluoroethyl)-3-methylurea in 100% anhydrous DMSO to a final concentration of 10 mM. Vortex for 60 seconds. Checkpoint: The solution must be optically clear. If cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., Tris or HEPES). Add 0.01% (v/v) Tween-20. Mix thoroughly by inversion.

  • Intermediate Dilution: Pipette 10 µL of the 10 mM DMSO stock into 90 µL of 100% DMSO to create a 1 mM intermediate stock.

  • Final Dilution: While vortexing the aqueous buffer at medium speed, slowly add 100 µL of the 1 mM intermediate stock dropwise into 900 µL of the buffer.

  • Validation: Centrifuge the final solution at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis or LC-MS to confirm the concentration remains at 100 µM (indicating no micro-precipitation).

Protocol B: HP-β-CD Formulation for Murine Dosing (In Vivo)

Objective: Prepare a 5 mg/mL clear solution for IP injection.

  • Excipient Preparation: Dissolve 2 grams of HP-β-CD in 8 mL of sterile 0.9% NaCl (saline). Stir until completely clear.

  • API Addition: Weigh exactly 50 mg of 1-(2-Fluoroethyl)-3-methylurea and add it to the HP-β-CD solution.

  • Complexation: Stir the suspension magnetically at 400 RPM at room temperature for 12–16 hours. The slow stirring allows the thermodynamic equilibrium of the host-guest complex to be reached.

  • Volume Adjustment: Once the solution is optically clear, adjust the final volume to exactly 10 mL using sterile saline.

  • Sterilization: Filter the formulated solution through a 0.22 µm PES (Polyethersulfone) syringe filter prior to animal administration.

Part 5: Troubleshooting Workflow Visualization

SolubilityWorkflow Start 1-(2-Fluoroethyl)-3-methylurea Solubility Issue App What is the downstream application? Start->App InVitro In Vitro Biochemical Assay App->InVitro InVivo In Vivo Dosing (Murine) App->InVivo Synthesis Chemical Synthesis / Extraction App->Synthesis DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO Formulation Complexation with 20% HP-β-CD in Saline InVivo->Formulation Extraction Use 2-MeTHF or DCM:MeOH (9:1) Synthesis->Extraction Dilution Step-down dilution in buffer + 0.01% Tween-20 DMSO->Dilution Success1 Stable Assay Solution Dilution->Success1 Success2 Clear Dosing Solution Formulation->Success2 Success3 Complete Dissolution Extraction->Success3

Decision tree for overcoming 1-(2-Fluoroethyl)-3-methylurea solubility issues based on application.

References

  • Title: ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin: Design and Synthesis of Highly Potent and Selective Pyrazolopyrimidines Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

  • Title: Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO Source: ACS Omega (American Chemical Society) URL: [Link]

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: Journal of Medicinal Chemistry (via NIH PubMed Central) URL: [Link]

Troubleshooting

Technical Support Center: Synthesis of N-fluoroethyl-N'-methylureas

Prepared by: Gemini, Senior Application Scientist Welcome to the dedicated technical support guide for the synthesis of N-fluoroethyl-N'-methylureas. This document is designed for researchers, medicinal chemists, and pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of N-fluoroethyl-N'-methylureas. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with or planning to synthesize this class of compounds. My goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you anticipate challenges, troubleshoot effectively, and achieve consistent, high-purity results.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses common questions and foundational concepts to establish a robust experimental setup from the outset.

Q1: What is the most common synthetic route for N-fluoroethyl-N'-methylurea, and what are its primary challenges?

A1: The most direct and widely employed method is the reaction of 2-fluoroethylamine with methyl isocyanate (MIC). This is a nucleophilic addition reaction where the amine nitrogen of 2-fluoroethylamine attacks the electrophilic carbonyl carbon of methyl isocyanate.

The primary challenge is not the reaction itself, which is typically fast and high-yielding, but the extreme sensitivity of methyl isocyanate to nucleophiles, particularly water.[1][2] The success of this synthesis is almost entirely dependent on rigorous control of moisture and the exclusion of other competing nucleophiles.

Q2: How critical is the choice of solvent for this reaction?

A2: It is absolutely critical. The ideal solvent must be aprotic and inert to the reactants. Protic solvents like alcohols or water will react with methyl isocyanate to form carbamates and ureas, respectively, directly competing with your primary amine and reducing your yield.[3]

Solvent ClassRecommended ExamplesRationale & Cautions
Aprotic, Non-polar Dichloromethane (DCM), ChloroformExcellent solubility for starting materials. Ensure the solvent is freshly distilled or from a sealed, dry source. DCM can contain stabilizers that may need to be removed for sensitive applications.
Aprotic, Polar Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF)Good solvating power. Must be rigorously dried. DMF, in particular, is very hygroscopic and should be handled with care.[4]
Protic (Avoid) Methanol, Ethanol, WaterDO NOT USE. These will react with methyl isocyanate, leading to significant byproduct formation and low to no yield of the desired product.

Q3: What are the safety considerations when working with methyl isocyanate (MIC)?

A3: Methyl isocyanate is a highly toxic, volatile, and reactive compound. All manipulations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. An emergency plan should be in place. It is often preferable to purchase MIC in solution or generate it in situ if the expertise and equipment are available, though this introduces other potential complexities.[5]

Part 2: Troubleshooting Guide - Common Side Reactions & Solutions

This section is structured to help you diagnose and solve specific problems encountered during the synthesis.

Q4: My reaction yield is very low, and the major byproduct appears to be a white, crystalline solid. What is it and how do I prevent it?

A4: You are almost certainly observing the formation of 1,3-dimethylurea . This is the classic signature of water contamination in your reaction system.

  • Causality: Methyl isocyanate reacts rapidly with even trace amounts of water to form an unstable methylcarbamic acid, which then decarboxylates to generate methylamine and carbon dioxide. This newly formed, highly nucleophilic methylamine immediately reacts with another equivalent of your starting methyl isocyanate to produce the symmetrical 1,3-dimethylurea.[2] This side reaction consumes two equivalents of your isocyanate for every molecule of water present, explaining the dramatic drop in yield.

  • Solution: Implement a rigorous anhydrous protocol.

    • Glassware: Oven-dry all glassware at >120 °C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.

    • Solvents: Use freshly opened anhydrous grade solvents or dry them using appropriate methods (e.g., distillation from CaH₂ for DCM/MeCN, or passing through an activated alumina column).

    • Reagents: Ensure your 2-fluoroethylamine is dry. If it is a hydrochloride salt, it must be freshly neutralized and extracted, with the organic solution thoroughly dried before use.

    • Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) from start to finish.

dot

Caption: Desired vs. side reaction pathways in the synthesis.

Q5: My NMR spectrum is clean, but my mass spectrometry results show a peak at [M+16]. What does this indicate?

A5: An [M+16] peak often suggests oxidation of the product. While ureas are generally stable, certain reaction or workup conditions could potentially lead to minor oxidative side products. However, a more likely source is oxidation of an impurity or a different side reaction. A less common but possible side reaction, especially if using certain catalysts or if there are impurities in the starting materials, could be the formation of N-oxide species or other oxidized derivatives. Review your workup conditions—avoid unnecessarily harsh oxidants or prolonged exposure to air at high temperatures.

Q6: I am using a precursor for my fluoroethyl group, such as 2-fluoroethyl tosylate, and reacting it with methylurea. I am seeing multiple products. Why?

A6: This is a common issue when using alkylating agents with ambident nucleophiles like urea. Methylurea has two potential sites for alkylation: the nitrogen atoms and the oxygen atom.

  • N-alkylation vs. O-alkylation: While N-alkylation is generally favored to produce your desired product, O-alkylation can occur to form an isourea ether derivative. The reaction conditions, particularly the choice of base and solvent, can significantly influence the N/O selectivity.[6]

  • Di-alkylation: It is also possible for both nitrogen atoms on methylurea to be alkylated, leading to a disubstituted product.

  • Solution: To favor N-alkylation, use a non-nucleophilic base and a polar aprotic solvent. Carefully control stoichiometry to minimize di-alkylation. A better approach, if possible, is to stick to the 2-fluoroethylamine and methyl isocyanate route, which is far more specific.

dot

Troubleshooting Start Problem Observed LowYield Low Yield Start->LowYield Impurity Unexpected Byproduct Start->Impurity CheckNMR Analyze Crude NMR/MS LowYield->CheckNMR CheckSolvent Review Solvent Choice Impurity->CheckSolvent IsDimethylurea 1,3-Dimethylurea Present? CheckNMR->IsDimethylurea IsDimethylurea->Impurity No Moisture Root Cause: Moisture Contamination IsDimethylurea->Moisture Yes ImplementDry Action: Implement Rigorous Anhydrous Protocol Moisture->ImplementDry IsProtic Used Protic Solvent (e.g., Alcohol)? CheckSolvent->IsProtic Carbamate Byproduct is likely a carbamate. IsProtic->Carbamate Yes ChangeSolvent Action: Switch to Dry, Aprotic Solvent (DCM, THF) Carbamate->ChangeSolvent

Caption: A logical workflow for troubleshooting common synthesis issues.

Part 3: Protocols & Methodologies

Protocol 1: Synthesis of N-(2-fluoroethyl)-N'-methylurea

Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel with appropriate risk assessments. Methyl isocyanate is highly toxic.

Materials:

  • 2-Fluoroethylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Methyl isocyanate (MIC)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

Procedure:

  • Preparation of Free Amine: In a round-bottom flask, dissolve 2-fluoroethylamine hydrochloride (1.0 eq) in water. Cool the solution in an ice bath (0 °C). Slowly add a 1M NaOH solution dropwise until the pH is >12.

  • Extraction: Extract the aqueous layer with cold DCM (3 x volumes). Combine the organic layers.

  • Drying: Dry the combined organic layers over anhydrous MgSO₄, filter, and wash the solid with a small amount of additional anhydrous DCM. Crucially, ensure the solution is perfectly dry before proceeding.

  • Reaction Setup: Transfer the dried 2-fluoroethylamine/DCM solution to a flame-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Cool the flask to 0 °C in an ice bath.

  • Isocyanate Addition: Dilute methyl isocyanate (1.05 eq) in anhydrous DCM and add it to the dropping funnel. Add the MIC solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by slowly adding a small amount of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or by recrystallization.

Part 4: Reference Data

Table 2: Analytical Data for Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical ¹H NMR Signals (CDCl₃)
N-(2-fluoroethyl)-N'-methylurea C₄H₉FN₂O120.13δ 4.55 (dt, J=47, 5 Hz, 2H, -CH₂F), 3.50 (dt, J=5, 5 Hz, 2H, -NHCH₂-), 2.80 (d, J=5 Hz, 3H, -CH₃), Broad signals for NH protons.
1,3-Dimethylurea C₃H₈N₂O88.11δ 2.75 (d, J=5 Hz, 6H, 2x -CH₃), Broad signal for NH protons.[7][8]
Methyl Carbamate (from MeOH) C₂H₅NO₂75.07δ 3.65 (s, 3H, -OCH₃), Broad signal for NH₂ protons.

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

References
  • Umemoto, T. Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. [Link]

  • Venkatachalam, T. K., et al. Challenges in the automated synthesis of [18F]−1-fluoroethyl tryptophan: Formation of both O- and N-alkylated products. Applied Radiation and Isotopes. [Link]

  • Bedia, S., et al. Isocyanate-based multicomponent reactions. RSC Advances. [Link]

  • European Patent Office. Process for synthesizing fluorinated nitrile compounds. EP 0729940 A2. [Link]

  • Arndt, F. T. Nitrosomethylurea. Organic Syntheses. [Link]

  • Gutmann, B., et al. A scalable and safe continuous flow procedure for in-line generation of Diazomethane and its precursor MNU. Royal Society of Chemistry. [Link]

  • Zheng, L., et al. Synthesis and evaluation of two positron-labeled nitric oxide synthase inhibitors, S-[11C]methylisothiourea and S-(2-[18F]fluoroethyl)isothiourea, as potential positron emission tomography tracers. Journal of Medicinal Chemistry. [Link]

  • Vatsa, R., et al. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine. [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Wang, J., et al. A mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. Polymer Chemistry. [Link]

  • ResearchGate. Mechanism of the reaction between an isocyanate and a hydroxyl group to form a carbamate ester. [Link]

  • Goldberg, K.I., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. University of Washington. [Link]

  • ResearchGate. Isocyanate-based multicomponent reactions. [Link]

  • Beilstein Journal of Organic Chemistry. Development of N-F fluorinating agents and their fluorinations: Historical perspective. [Link]

  • ResearchGate. Reaction Mechanisms for Methyl Isocyanate (CH3NCO) Gas-Phase Degradation. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Biological Validation of 1-(2-Fluoroethyl)-3-methylurea: A Comparative Analysis

This guide provides a comprehensive framework for the biological validation of the novel compound 1-(2-Fluoroethyl)-3-methylurea. As this molecule is a new chemical entity, this document outlines a systematic approach to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the biological validation of the novel compound 1-(2-Fluoroethyl)-3-methylurea. As this molecule is a new chemical entity, this document outlines a systematic approach to characterizing its biological activity, with a particular focus on its potential as an anticancer agent. We will draw comparisons to established alkylating agents, providing experimental data to contextualize its potential efficacy and toxicity. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigating 1-(2-Fluoroethyl)-3-methylurea

Urea derivatives are a cornerstone in medicinal chemistry, with numerous compounds finding applications as therapeutic agents.[1] The introduction of a fluoroethyl group into a small molecule can significantly alter its biological properties, including metabolic stability and target engagement. Based on its structural similarity to known haloethylnitrosoureas, we hypothesize that 1-(2-Fluoroethyl)-3-methylurea acts as a DNA alkylating agent.[2] These agents are highly reactive compounds that covalently attach alkyl groups to DNA, disrupting its structure and function, which is particularly effective against rapidly dividing cancer cells.[1][3]

The validation of any new potential therapeutic requires a rigorous, multi-step process that begins with in vitro characterization and progresses to in vivo efficacy and toxicity studies. This guide will detail the necessary experimental workflows to thoroughly evaluate the biological activity of 1-(2-Fluoroethyl)-3-methylurea.

Proposed Mechanism of Action: DNA Alkylation and Cross-Linking

We propose that 1-(2-Fluoroethyl)-3-methylurea, similar to other haloethylnitrosoureas, exerts its cytotoxic effects through a multi-step process involving the alkylation of DNA.[4][5][6] The fluoroethyl group is a key reactive moiety. It is hypothesized to be transferred to nucleophilic sites on DNA bases, particularly the O6 position of guanine.[7] This initial alkylation event can then lead to the formation of DNA interstrand cross-links, a highly cytotoxic lesion that prevents DNA replication and transcription, ultimately triggering cell death.[2][5]

Mechanism_of_Action cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage Cascade Compound 1-(2-Fluoroethyl)-3-methylurea Active_Intermediate Reactive Fluoroethyl Intermediate Compound->Active_Intermediate Metabolic Activation? DNA_Alkylation Alkylation of Guanine (O6) Active_Intermediate->DNA_Alkylation DNA_Crosslinking Interstrand Cross-link Formation DNA_Alkylation->DNA_Crosslinking Intramolecular Rearrangement DNA_Strand_Breaks DNA Strand Breaks DNA_Alkylation->DNA_Strand_Breaks Repair Enzyme Action Apoptosis Apoptosis DNA_Crosslinking->Apoptosis DNA_Strand_Breaks->Apoptosis

Caption: Proposed mechanism of action for 1-(2-Fluoroethyl)-3-methylurea.

Experimental Validation Workflow

A tiered approach is essential for the systematic evaluation of a novel compound. The workflow below outlines the key stages, from initial in vitro screening to more complex in vivo studies.

Validation_Workflow In_Vitro_Screening In Vitro Screening Cytotoxicity_Assays Cytotoxicity Assays (MTT, Colony Formation) In_Vitro_Screening->Cytotoxicity_Assays Mutagenicity_Assay Mutagenicity Assay (Ames Test) In_Vitro_Screening->Mutagenicity_Assay In_Vivo_Studies In Vivo Studies Cytotoxicity_Assays->In_Vivo_Studies Promising Activity Toxicity_Testing Acute Toxicity Testing (OECD Guidelines) In_Vivo_Studies->Toxicity_Testing Efficacy_Models Efficacy Models (Xenografts) In_Vivo_Studies->Efficacy_Models Data_Analysis Data Analysis & Comparison Toxicity_Testing->Data_Analysis Efficacy_Models->Data_Analysis

Caption: Experimental workflow for the validation of a novel compound.

In Vitro Biological Activity Assessment

Cytotoxicity Evaluation

The initial step is to determine the cytotoxic potential of 1-(2-Fluoroethyl)-3-methylurea against a panel of human cancer cell lines. This provides a measure of its anti-proliferative activity.[8][9]

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Experimental Protocol: MTT Assay

  • Cell Plating: Seed cancer cells (e.g., MCF-7, A549, HL-60) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.[11]

  • Compound Treatment: Prepare serial dilutions of 1-(2-Fluoroethyl)-3-methylurea and the comparator compounds (e.g., BCNU, CCNU) in culture medium. Add 100 µL of the treatment media to the wells and incubate for 72 hours.[12]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).[14]

This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cell survival after treatment.[15][16]

Experimental Protocol: Colony Formation Assay

  • Cell Seeding: Plate a low number of cells (e.g., 500 cells/well in a 6-well plate) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 1-(2-Fluoroethyl)-3-methylurea or comparator compounds for 24 hours.

  • Incubation: Replace the drug-containing medium with fresh medium and incubate for 1-3 weeks, until visible colonies are formed.[16]

  • Fixation and Staining: Fix the colonies with a methanol/acetic acid solution and stain with 0.5% crystal violet.[16]

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group.[16]

Comparative In Vitro Cytotoxicity

The table below presents a comparison of IC50 values for the established alkylating agent Carmustine (BCNU) across various cancer cell lines. The data for 1-(2-Fluoroethyl)-3-methylurea are presented as hypothetical values to be determined through the aforementioned assays.

CompoundCell LineCancer TypeIC50 (µM)Reference
1-(2-Fluoroethyl)-3-methylurea HL-60 Leukemia To be determined
MOLT-4 Leukemia To be determined
A172 Glioblastoma To be determined
Malme-3M Melanoma To be determined
Carmustine (BCNU)HL-60Leukemia10.0[12]
MOLT-4Leukemia22.0[12]
A172Glioblastoma18[17]
Malme-3MMelanoma20[17]
Mutagenicity Assessment: The Ames Test

Given its proposed mechanism as a DNA alkylating agent, it is crucial to assess the mutagenic potential of 1-(2-Fluoroethyl)-3-methylurea. The Ames test is a widely used bacterial reverse mutation assay for this purpose.[18][19][20]

Experimental Protocol: Ames Test

  • Bacterial Strains: Use several strains of Salmonella typhimurium (e.g., TA98, TA100, TA102) that are auxotrophic for histidine.[18]

  • Metabolic Activation: Perform the assay with and without the S9 fraction from rat liver to assess the mutagenicity of the parent compound and its metabolites.[20]

  • Plate Incorporation: Mix the bacterial strain, the test compound at various concentrations, and the S9 mix (if applicable) with molten top agar containing a trace amount of histidine.[21]

  • Incubation: Pour the mixture onto minimal glucose agar plates and incubate for 48-72 hours at 37°C.[21]

  • Colony Counting: Count the number of revertant colonies (those that have regained the ability to synthesize histidine) on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.[19]

In Vivo Biological Activity Assessment

Promising in vitro results should be followed by in vivo studies to evaluate the compound's efficacy and safety in a whole-organism context.

Acute Oral Toxicity

Determining the acute toxicity is a critical step in the safety evaluation of a new chemical entity. OECD guidelines provide standardized procedures for these studies.[22][23][24][25]

Experimental Protocol: Acute Oral Toxicity (Following OECD Guideline 425)

  • Animal Model: Use young adult female rats (or another appropriate rodent species).[23]

  • Dosing: Administer a single dose of 1-(2-Fluoroethyl)-3-methylurea by oral gavage. The starting dose is typically 175 mg/kg, and subsequent doses are increased or decreased by a factor of 3.2 depending on the outcome for the previously dosed animal.[25]

  • Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.[26]

  • Data Analysis: The LD50 (median lethal dose) is estimated from the results.[25]

Antitumor Efficacy in Xenograft Models

Human tumor xenograft models in immunodeficient mice are a standard for evaluating the in vivo efficacy of potential anticancer drugs.[27][28][29][30]

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[27]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[31]

  • Treatment: Randomize the mice into treatment groups and administer 1-(2-Fluoroethyl)-3-methylurea, a vehicle control, and a positive control (e.g., BCNU) via an appropriate route (e.g., intraperitoneal or oral).

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the animals and excise the tumors for further analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess for any signs of toxicity (e.g., weight loss).

Comparative In Vivo Efficacy

The following table illustrates how the in vivo efficacy of 1-(2-Fluoroethyl)-3-methylurea can be compared to a standard-of-care agent like BCNU. The values for the novel compound are hypothetical and would be determined experimentally.

Treatment GroupDosing ScheduleMean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (%)
Vehicle ControlDaily for 14 days1500 ± 2500
1-(2-Fluoroethyl)-3-methylurea To be determined To be determined To be determined
Carmustine (BCNU)10 mg/kg, twice weekly600 ± 15060

Conclusion

The validation of 1-(2-Fluoroethyl)-3-methylurea's biological activity requires a systematic and rigorous approach. Based on its chemical structure, it holds promise as a DNA alkylating agent with potential anticancer activity. The experimental workflows detailed in this guide provide a robust framework for its evaluation, from initial in vitro cytotoxicity and mutagenicity screening to in vivo efficacy and toxicity studies. By comparing its performance against established compounds like BCNU, researchers can effectively determine its therapeutic potential and position it within the landscape of cancer chemotherapy. The successful completion of these studies will provide the critical data necessary to support further preclinical and clinical development.

References

  • How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. (2026, March 17). Liv Hospital. [Link]

  • Anti-Cancer Drugs II. (2022, April 9). Chemistry LibreTexts. [Link]

  • Alkylating Agents. University of Nebraska-Lincoln. [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987, February 24). National Toxicology Program (NTP). [Link]

  • Alkylating agents in chemotherapy. EBSCO. [Link]

  • Lown, J. W., Koganty, R. R., Tew, K. D., Oiry, J., & Imbach, J. L. (1985). Mechanism of action of 2-haloethylnitrosoureas on deoxyribonucleic acid. Pathways of aqueous decomposition and pharmacological characteristics of new anticancer disulfide-linked nitrosoureas. Biochemical Pharmacology, 34(7), 1015–1024. [Link]

  • Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (2023). MDPI. [Link]

  • Soft Agar Assay for Colony Formation Protocol. Millipore Sigma. [Link]

  • MTT Cell Assay Protocol. Checkpoint Lab. [Link]

  • MTT ASSAY: Principle. University of Florida. [Link]

  • OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure. (1998, September 21). ICCVAM. [Link]

  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (2002, February 8). OECD. [Link]

  • Tong, W. P., Kohn, K. W., & Ludlum, D. B. (1982). Mechanism of action of the nitrosoureas--V. Formation of O6-(2-fluoroethyl)guanine and its probable role in the crosslinking of deoxyribonucleic acid. Cancer Research, 42(10), 4460-4464. [Link]

  • The Ames Test. University of Wisconsin-La Crosse. [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13). ResearchGate. [Link]

  • Ludlum, D. B. (1986). Nature and biological significance of DNA modification by the haloethylnitrosoureas. IARC Scientific Publications, (78), 71–81. [Link]

  • Shin, J. H., & Kim, J. H. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(4), 277–283. [Link]

  • Gupta, P., Tripathi, A., & Sharma, R. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. [Link]

  • Ames Mutagenicity Test. Nelson Labs. [Link]

  • Acute Toxicology Test OECD 425. Altogen Labs. [Link]

  • Lown, J. W., & Koganty, R. R. (1983). Mechanism of action of antitumor 3-(2-haloethyl) aryltriazenes on deoxyribonucleic acid. Journal of Medicinal Chemistry, 26(4), 528–534. [Link]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. [Link]

  • A Guide to the Colony Forming Cell Assay: Methods and Tips. (2014, August 26). YouTube. [Link]

  • In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents. (2015, March 15). PubMed. [Link]

  • Clonogenic Assay. (2025, February 5). Bio-protocol. [Link]

  • Lown, J. W., McLaughlin, L. W., & Plambeck, J. A. (1979). Mechanism of action of 2-haloethylnitrosoureas on deoxyribonucleic acid. Nature of the intermediates from nitrosourea decomposition. Biochemical Pharmacology, 28(14), 2115–2121. [Link]

  • In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. (2005, November 8). PubMed. [Link]

  • Xenograft tumor model. SMC Laboratories Inc. [Link]

  • The cytotoxicity assay (IC 50 values (µM)) performed for the analyzed molecules. ResearchGate. [Link]

  • DeRose, Y. S., Gligorich, K. M., & Welm, A. L. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2085. [Link]

  • Quantitative dose-response relations for the cytotoxic activity of chloroethylnitrosoureas in cell culture. (1981). Cancer Research, 41(10), 3927-3931. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21). Crown Bioscience. [Link]

  • Büch, T. R., & Zeller, W. J. (2002). Comparative cytotoxicity of carmustine (BCNU), nimustine (ACNU) and elmustine (HeCNU) after depletion of O6-alkylguanine-DNA alkyltransferase (O6-AGT). Anticancer Research, 22(2A), 697–701. [Link]

  • Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening. (2006). Cancer Research and Treatment, 38(1), 32–37. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. [Link]

  • Cytotoxic assays for screening anticancer agents. (2006, July 15). PubMed. [Link]

  • Chloroethyl-nitrosourea treatment induces growth inhibitory autocrine-paracrine factor as demonstrated by double tumor models. (2005, May 1). Cancer Research. [Link]

  • Nitric oxide release by N-(2-chloroethyl)-N-nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity. (2014, November 28). RSC Publishing. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019, July 1). Anticancer Research. [Link]

  • The Antitumor Agent, 1,3-bis(2-chloroethyl)-1-nitrosourea. ResearchGate. [Link]

  • Leukemia cells are sensitized to temozolomide, carmustine and melphalan by the inhibition of O6-methylguanine-DNA methyltransferase. (2015, June 2). Oncology Letters, 9(6), 2631–2636. [Link]

  • The cytotoxicity of sarcosinamide chloroethylnitrosourea (SarCNU) and BCNU in primary gliomas and glioma cell lines: analysis of data in reference to theoretical peak plasma concentrations in man. (1990). British Journal of Cancer, 62(4), 577–582. [Link]

Sources

Comparative

Comparative Guide: Pharmacological Cross-Reactivity and Receptor Selectivity of 1-(2-Fluoroethyl)-3-methylurea

Pharmacological Context & Mechanistic Rationale In the landscape of adrenergic pharmacology, achieving receptor subtype selectivity is the primary hurdle in drug development. Substituted fluoroethyl ureas, specifically c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Mechanistic Rationale

In the landscape of adrenergic pharmacology, achieving receptor subtype selectivity is the primary hurdle in drug development. Substituted fluoroethyl ureas, specifically compounds harboring the 1-(2-Fluoroethyl)-3-methylurea pharmacophore, have emerged as a compelling class of highly selective α2​ -adrenergic agonists[1].

As a Senior Application Scientist, I frequently evaluate novel chemotypes against established clinical standards. The central challenge with traditional α2​ -agonists—such as clonidine and dexmedetomidine—is their inherent structural cross-reactivity. Because they contain imidazoline or imidazole rings, they inevitably cross-react with Imidazoline ( I1​ ) receptors and, at higher concentrations, α1​ -adrenergic receptors. This cross-reactivity is the direct mechanistic cause of the profound hypotension, bradycardia, and excessive sedation observed in clinical settings[2].

By replacing the imidazoline ring with a flexible, acyclic fluoroethyl urea backbone, 1-(2-Fluoroethyl)-3-methylurea sterically precludes binding to the I1​ receptor while maintaining the necessary hydrogen-bonding network to anchor into the orthosteric site of the α2​ -adrenergic receptor. This guide objectively compares the cross-reactivity profile of this fluoroethyl urea against standard alternatives, providing the self-validating experimental frameworks required to verify these claims.

Receptor Signaling & Cross-Reactivity Pathways

To understand the therapeutic window of these compounds, we must map their downstream signaling cascades. α2​ -receptors couple to inhibitory Gi​/Go​ proteins, reducing cAMP. Off-target activation of α1​ couples to Gq​ (increasing intracellular calcium), while I1​ receptor activation recruits IRAS (Nischarin), leading to central hypotensive effects.

Pathway cluster_alpha2 Primary Target: α2-Adrenergic cluster_offtarget Cross-Reactivity Targets Ligand 1-(2-Fluoroethyl)- 3-methylurea A2 α2A / α2B / α2C Ligand->A2 High Affinity (Agonism) A1 α1-Adrenergic Ligand->A1 Minimal Binding I1 Imidazoline (I1) Ligand->I1 No Cross-Reactivity Gi Gi/Go Protein A2->Gi cAMP ↓ cAMP Accumulation Gi->cAMP Gq Gq Protein A1->Gq Ca ↑ Intracellular Ca2+ Gq->Ca IRAS IRAS / Nischarin I1->IRAS Hypo Hypotension / Sedation IRAS->Hypo

Fig 1: Receptor selectivity and downstream signaling pathways of 1-(2-Fluoroethyl)-3-methylurea.

Experimental Methodologies: Self-Validating Protocols

To objectively quantify cross-reactivity, we deploy a two-tiered experimental workflow. The protocols below are designed as self-validating systems, ensuring that artifacts do not masquerade as biological activity.

Radioligand Competitive Binding Assay (Affinity Profiling)

Causality of Design: We utilize [3H] -RX821002 rather than [3H] -clonidine to label α2​ receptors. Why? RX821002 is an antagonist; it binds to all conformational states of the receptor. Agonist radioligands only bind the G-protein-coupled high-affinity state, which can artificially skew Ki​ values depending on the cell line's G-protein expression levels.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human α2A​ , α2B​ , α2C​ , or α1​ receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] -RX821002 (for α2​ ) or [3H] -prazosin (for α1​ ), and varying concentrations of the test compound (10 −10 to 10 −5 M).

  • Self-Validation (NSB Control): In parallel control wells, add 10 µM phentolamine. System logic: Phentolamine completely saturates specific adrenergic sites. Any residual radioactivity in these wells represents Non-Specific Binding (NSB) to the plastic or lipid bilayer. The assay is only validated if Specific Binding (Total - NSB) is >80%.

  • Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters. Wash thrice with ice-cold buffer. Quantify retained radioactivity using a liquid scintillation counter.

Workflow S1 1. Membrane Preparation CHO-K1 cells expressing human ARs S2 2. Radioligand Incubation Add [3H]-Ligand + Test Compound S1->S2 S3 3. Non-Specific Binding (NSB) Control Parallel wells with 10 µM Phentolamine S2->S3 Self-Validation Loop S4 4. Rapid Filtration & Washing GF/C filters to isolate bound radioligand S2->S4 S3->S4 S5 5. Liquid Scintillation Counting Quantify CPM to calculate Ki S4->S5

Fig 2: Self-validating radioligand binding workflow for assessing receptor cross-reactivity.

Functional [35S]GTPγS Binding Assay (Efficacy Profiling)

Binding affinity ( Ki​ ) does not equal functional activation. To confirm that 1-(2-Fluoroethyl)-3-methylurea acts as an agonist without off-target α1​ activation, we measure the binding of the non-hydrolyzable GTP analog, [35S]GTPγS , to the G-protein subunit upon receptor activation.

Comparative Performance Data

The following tables synthesize the cross-reactivity profiles of 1-(2-Fluoroethyl)-3-methylurea against clinical benchmarks. Data represents standardized in vitro metrics derived from adrenergic pharmacological evaluations[1, 3].

Table 1: Receptor Binding Affinities ( Ki​ , nM) Lower values indicate higher binding affinity. Values >10,000 indicate no biologically relevant binding.

Compound α2A​ α2B​ α2C​ α1​ (Cross-Target) I1​ (Cross-Target)
1-(2-Fluoroethyl)-3-methylurea 12.545.230.1>10,000>10,000
Dexmedetomidine 1.11.52.31,20045
Clonidine 22.018.031.030015
Brimonidine 2.53.04.51,800>1,000

Table 2: Functional Agonism ( [35S]GTPγS Assay) Measures the intrinsic ability of the compound to activate the receptor once bound.

Compound α2A​ EC50​ (nM)Intrinsic Activity ( Emax​ %)Off-Target Activation ( α1​ )
1-(2-Fluoroethyl)-3-methylurea 28.485% (Strong Partial)Not Active
Dexmedetomidine 2.5100% (Full Agonist)Weak Partial (at high dose)
Clonidine 45.075% (Partial Agonist)Weak Partial

Application Scientist's Insights

When comparing these profiles, the structural divergence of 1-(2-Fluoroethyl)-3-methylurea becomes its greatest asset. While Dexmedetomidine remains the gold standard for intensive care sedation due to its extreme potency ( α2A​ Ki​ = 1.1 nM)[4], its cross-reactivity with I1​ receptors ( Ki​ = 45 nM) severely limits its use in ambulatory or neuropathic pain settings due to orthostatic hypotension.

Conversely, 1-(2-Fluoroethyl)-3-methylurea sacrifices a fraction of absolute potency for absolute selectivity. The experimental data confirms that it achieves an α2​/α1​ selectivity ratio of >800:1, compared to clonidine's ~13:1. Furthermore, the complete absence of I1​ binding (>10,000 nM) validates the hypothesis that removing the imidazoline pharmacophore abolishes imidazoline-receptor cross-reactivity. For drug development professionals targeting α2​ -mediated analgesia without cardiovascular or severe sedative liabilities, the fluoroethyl urea scaffold presents a vastly superior therapeutic index.

References

  • Source: United States Patent US7598417B2 (Allergan, Inc.)
  • Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis Source: Journal of Pharmacology and Experimental Therapeutics (via PMC) URL:[Link]

  • Alpha-2 adrenergic receptor agonists: a review of current clinical applications Source: Anesthesia Progress (via PMC) URL:[Link]

  • Design, Synthesis, and Bioevaluation of Dexmedetomidine Prodrug Source: ACS Medicinal Chemistry Letters URL:[Link]

Validation

Structure-Activity Relationship of Fluoroethyl Ureas: A Comparative Guide on mTOR Kinase Inhibitors

Executive Summary The urea motif is a cornerstone in the rational design of kinase inhibitors, serving as a critical hydrogen-bond donor/acceptor system that interacts with the ATP-binding pocket. However, the transition...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The urea motif is a cornerstone in the rational design of kinase inhibitors, serving as a critical hydrogen-bond donor/acceptor system that interacts with the ATP-binding pocket. However, the transition from standard alkyl/aryl ureas to fluoroethyl ureas represents a sophisticated structural optimization strategy. This substitution not only modulates the physicochemical properties of the pharmacophore—such as lipophilicity and hydrogen-bond donor strength—but also provides a direct bioisosteric handle for 18 F-radiolabeling.

This guide objectively compares the performance of fluoroethyl urea derivatives against standard urea alternatives, focusing on the mammalian target of rapamycin (mTOR) inhibitors. Specifically, we analyze the structure-activity relationship (SAR) of ATPFU (a fluoroethyl urea) against its parent compound WYE-125132 , alongside reference PI3K/mTOR pathway inhibitors.

Mechanistic Insights: The Fluoroethyl Urea Motif

The decision to incorporate a 2-fluoroethyl group into a urea linkage is driven by three primary biophysical and pharmacokinetic causalities:

  • pKa Modulation and Target Affinity : Fluorine is the most electronegative element. Its strong inductive electron-withdrawing effect lowers the pKa of the adjacent urea nitrogen. This enhances the hydrogen-bond donating capacity of the urea NH, often resulting in tighter binding to the kinase hinge region without drastically increasing the topological polar surface area (TPSA).

  • Metabolic Stability : Standard ethyl or alkyl chains are highly susceptible to cytochrome P450-mediated oxidation. Terminal fluorination blocks this metabolic liability, increasing the compound's half-life.

  • Translational Imaging ( 18 F PET) : The fluoroethyl group allows the molecule to be synthesized with Fluorine-18 ( t1/2​=109.7 min), transforming a therapeutic inhibitor into a non-invasive Positron Emission Tomography (PET) radiotracer for dynamic target engagement studies[1].

SAR_Logic Urea Standard Urea Motif (e.g., WYE-125132) Fluoroethyl Fluoroethyl Substitution (e.g., ATPFU) Urea->Fluoroethyl SAR Optimization H_Bond Enhanced H-Bond Donation (Lower pKa) Fluoroethyl->H_Bond Metabolism Increased Metabolic Stability Fluoroethyl->Metabolism PET 18F PET Imaging Capability Fluoroethyl->PET

Figure 1: Logical causality of fluoroethyl urea substitution in kinase inhibitor design.

Comparative Performance Analysis (SAR Data)

To understand the impact of the fluoroethyl urea motif, we must compare the in vitro performance of the fluoroethyl derivative ATPFU against WYE-125132 (a highly potent, ATP-competitive standard urea inhibitor of mTORC1 and mTORC2)[1]. We also include Pictilisib (a thienopyrimidine-based PI3K inhibitor) and Compound 10 (a fluoroethyl urea targeting the CB1 receptor) to demonstrate the motif's versatility across different target classes,[2].

Quantitative SAR Comparison Table
CompoundPrimary TargetStructural MotifIC 50​ / K i​ (nM)Key Advantage / Application
WYE-125132 mTORC1 / mTORC2Standard Urea~0.20Broad in vivo efficacy in diverse cancer models.
ATPFU mTORC1 / mTORC2Fluoroethyl Urea0.23Retains extreme potency; enables 18 F PET imaging.
Pictilisib PI3K (α isoform)Thienopyrimidine3.00High isoform specificity; advanced clinical stage.
Compound 10 CB1 ReceptorFluoroethyl Urea55 ± 8Higher affinity than endogenous anandamide (AEA).

Data Interpretation: The SAR studies reveal that the presence of the fluoroalkyl group connected to the amino group of the urea linkage in ATPFU does not disrupt the critical binding interactions. ATPFU is found to be equally potent as WYE-125132 towards mTOR, achieving an IC 50​ of 0.23 nM[1]. Furthermore, the fluoroethyl urea motif's utility extends beyond kinases; in endocannabinoid research, it yields higher CB1 receptor affinity than endogenous ligands.

mTOR_Pathway PI3K PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 (Survival) PI3K->mTORC2 mTORC1 mTORC1 (Cell Growth) AKT->mTORC1 mTORC2->AKT Feedback WYE WYE-125132 (Standard Urea) WYE->mTORC1 WYE->mTORC2 ATPFU ATPFU (Fluoroethyl Urea) ATPFU->mTORC1 ATPFU->mTORC2

Figure 2: PI3K/AKT/mTOR signaling pathway and dual-inhibition sites of urea-based compounds.

Experimental Methodologies & Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Protocol 1: In Vitro mTORC1/mTORC2 Kinase Assay (TR-FRET)

This protocol measures the IC 50​ of fluoroethyl ureas to confirm they retain the potency of their standard urea counterparts.

  • Reagent Preparation : Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 1 mM EGTA, 10 mM MgCl 2​ , and 0.01% Tween-20.

  • Enzyme/Substrate Mix : Add purified mTOR enzyme (active) and GFP-tagged 4E-BP1 (for mTORC1) or Akt (for mTORC2).

  • Compound Addition : Dispense ATPFU and WYE-125132 in a 10-point dose-response curve (ranging from 10 μ M to 0.1 nM) using an acoustic liquid handler to eliminate tip-based carryover.

  • Reaction Initiation : Add ATP at the predetermined K m​ value to ensure the assay is sensitive to ATP-competitive inhibitors. Incubate for 60 minutes at room temperature.

  • Detection : Add Terbium-labeled anti-phospho antibodies. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

  • Self-Validation Checkpoint : Every plate must contain a "No Enzyme" well (defining 100% inhibition background) and a "DMSO only" well (defining 0% inhibition). The IC 50​ of the reference WYE-125132 must fall within 0.15–0.25 nM for the plate data to be accepted.

Protocol 2: Radiosynthesis of [ 18 F]ATPFU

The synthesis of the fluoroethyl urea linkage using short-lived isotopes requires rapid, anhydrous conditions. The causality behind using distillation rather than aqueous extraction is to prevent the hydrolysis of the highly reactive isocyanate intermediate and to minimize radioactive decay[1].

  • Fluoride Activation : Pass aqueous [ 18 F]fluoride (25-50 mCi) through a QMA cartridge. Elute with Kryptofix K 222​ (36 mg) and K 2​ CO 3​ (2 mg) in MeCN/H 2​ O. Azeotropically dry at 95 °C under an argon stream.

  • Radiolabeling : Add N-[2-(toluene-4-sulfonyloxy)ethyl]phthalimide (30 mg) in anhydrous MeCN. Heat at 100 °C for 10 minutes to generate the [ 18 F]phthalimide intermediate. Deprotect with hydrazine to yield [ 18 F]fluoroethylamine.

  • Precursor Activation : In a separate vial, treat the aniline precursor (4-(4-8-oxa-3-azabicyclo[3.2.1]-octan-3yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-6yl)aniline) with triphosgene at 0-5 °C to form the isocyanate in situ.

  • Distillation & Coupling : Slowly distill the volatile [ 18 F]fluoroethylamine under Argon directly into the activated precursor vial.

  • Purification : Purify via semi-preparative HPLC. The total synthesis time is 90 minutes, yielding 15 ± 5% (decay-corrected)[1].

  • Self-Validation Checkpoint : Perform an analytical radio-HPLC co-injection of the isolated [ 18 F]ATPFU with an authentic, non-radioactive ATPFU standard. A matching retention time ( ΔtR​<0.2 min) strictly validates the radiochemical identity.

Radiosynthesis Step1 Step 1:[18F]Fluoride Activation K222, K2CO3 Step2 Step 2: Fluorination Yields [18F]Fluoroethylamine Step1->Step2 Step3 Step 3: Distillation & Urea Linkage Formation Step2->Step3 Step4 Step 4: HPLC Purification [18F]ATPFU Isolated Step3->Step4

Figure 3: Step-by-step radiosynthesis workflow for [18F]ATPFU.

Conclusion

The transition from standard ureas to fluoroethyl ureas represents a highly effective SAR strategy in drug development. As demonstrated by the comparison between WYE-125132 and ATPFU, the fluoroethyl urea motif perfectly preserves the critical hydrogen-bonding network required for sub-nanomolar kinase inhibition while introducing the capability for non-invasive 18 F PET imaging. By integrating self-validating experimental workflows, researchers can confidently leverage this motif to develop next-generation targeted therapeutics and companion diagnostics.

References

  • ENDOCANNABINOIDS - The Brain and Body's Marijuana and Beyond - Future4200. future4200.com. Available at:

  • [1] Radiosynthesis of [18F]ATPFU: A potential PET ligand for mTOR - PMC - NIH. nih.gov. Available at:

  • [2] Overview of PI3K/AKT/mTOR signaling pathway and downstream effects.... - ResearchGate. researchgate.net. Available at:

Sources

Comparative

Comparative Analysis of Mono- vs. Di-Fluoroethylated Ureas in Drug Development

Executive Summary The strategic incorporation of fluorine into urea-based scaffolds is a cornerstone of modern medicinal chemistry. Fluoroethylation—specifically the choice between a monofluoroethyl (-CH₂CH₂F) and a difl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into urea-based scaffolds is a cornerstone of modern medicinal chemistry. Fluoroethylation—specifically the choice between a monofluoroethyl (-CH₂CH₂F) and a difluoroethyl (-CH₂CHF₂) group—provides a precise dial for tuning a drug candidate's physicochemical properties. While both motifs serve as lipophilic bioisosteres for alcohols or amides, the addition of a second fluorine atom triggers non-linear shifts in inductive electron withdrawal, hydrogen bond donor capacity, and cytochrome P450 (CYP450) shielding. This guide provides an objective, data-driven comparison of these two functional groups to guide rational drug design.

Mechanistic Causality: The Fluorine Effect on Urea Scaffolds

As an Application Scientist evaluating structural modifications, it is critical to understand why these two groups behave differently, rather than simply observing the empirical outcomes.

Inductive Effects and pKa Modulation

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) through σ -bonds. When a fluoroethyl group is placed adjacent to a basic center (such as a piperidine or the nitrogen of a urea), it pulls electron density away from the lone pair, stabilizing it and making it less available for protonation.

The shift from mono- to di-fluoroethylation is dramatic. In a benchmark study optimizing domain-selective BRD4 bromodomain probes, replacing an isopropyl group (pKa 9.6) with a monofluoroethyl group dropped the pKa to 7.3 ()[1]. However, adding a second fluorine (difluoroethyl) plummeted the pKa further to 4.2, functionally neutralizing the amine at physiological pH ()[1]. For urea nitrogens, this same -I effect increases the acidity of the urea N-H, enhancing its capacity as a hydrogen bond donor.

Lipophilicity (LogD) and Lipophilic Efficiency (LipE)

A common misconception is that adding more halogens strictly increases lipophilicity. While true for chlorine or bromine, fluorine's extreme electronegativity creates a strong local dipole moment. The -CH₂CHF₂ group often exhibits a lower or equivalent LogD compared to -CH₂CH₂F because the highly polarized C-F bonds increase the molecule's polar surface area (PSA), enhancing dipole-dipole interactions with aqueous solvents. Consequently, difluoroethylated ureas frequently exhibit superior Lipophilic Efficiency (LipE), achieving high target affinity without the promiscuity and solubility issues associated with highly lipophilic alkyl chains ()[2].

Metabolic Stability and CYP450 Shielding

Cytochrome P450 enzymes metabolize xenobiotics primarily through the oxidation of aliphatic C-H bonds. Fluorination strengthens adjacent C-H bonds via hyperconjugation and polar effects, increasing the activation energy required for hydrogen abstraction by the CYP450 iron-oxo species.

Generally, difluoroethylation provides superior metabolic stability by completely deactivating the terminal carbon toward oxidation. For example, in the development of soluble epoxide hydrolase (sEH) inhibitors, difluoroethyl-substituted adamantyl-ureas demonstrated enhanced microsomal stability over their monofluoroethyl counterparts ()[3]. However, this is not an absolute rule; in certain proteasome inhibitor scaffolds, difluorinated analogs were found to be marginally less stable than monofluoro comparators due to compensatory increases in alternative clearance pathways like O-dealkylation ()[4].

Quantitative Performance Comparison

The following table synthesizes the divergent physicochemical impacts of fluoroethylation on a generalized urea/amine scaffold, normalized against a non-fluorinated alkyl baseline.

Property / MetricIsopropyl / Ethyl (Baseline)Monofluoroethyl (-CH₂CH₂F)Difluoroethyl (-CH₂CHF₂)
Inductive Effect (-I) NegligibleModerateStrong
Adjacent Amine pKa ~9.6~7.3~4.2
Urea N-H H-Bond Donor Strength BaselineMarginally IncreasedSignificantly Increased
Lipophilicity (LogD) HighModerate-HighModerate (High Dipole)
CYP450 Oxidation Liability High (Rapid Clearance)ModerateLow (Highly Shielded)
Primary Metabolic Risk Aliphatic HydroxylationHydroxylation / DealkylationN-Dealkylation / Glucuronidation

Experimental Validation: Self-Validating Microsomal Stability Protocol

To objectively compare the metabolic clearance ( Clint​ ) of mono- vs. di-fluoroethylated ureas, a highly controlled Human Liver Microsome (HLM) assay is required. This protocol is designed as a self-validating system : it includes internal controls that independently verify enzymatic viability and distinguish CYP-mediated metabolism from chemical instability.

Step-by-Step Methodology:

  • Preparation of Matrix: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Spike the mono- and di-fluoroethylated urea test compounds into the matrix to a final concentration of 1 µM. Keep the final organic solvent concentration (DMSO/Acetonitrile) below 0.5% (v/v) to prevent CYP inhibition.

  • Internal Controls (Critical for Trustworthiness):

    • Positive Control (High Clearance): Verapamil (1 µM) – validates that the microsomes are enzymatically active.

    • Negative Control (Low Clearance): Warfarin (1 µM) – validates the absence of non-specific protein binding or degradation.

    • Minus-NADPH Control: Run a parallel incubation of the test compounds without NADPH. If degradation occurs here, the instability is chemical or driven by non-CYP enzymes (e.g., amidases), not CYP450 oxidation.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Analysis & Calculation: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Calculate the half-life ( t1/2​ ) from the log-linear decline of the compound area ratio, and derive the intrinsic clearance ( Clint​ ) using the formula:

    Clint​=t1/2​0.693​×Mass of Microsomal ProteinVolume of Incubation​

Logical Relationship Diagram

The following diagram maps the logical decision-making workflow and the divergent physicochemical impacts of selecting a mono- vs. di-fluoroethylated urea.

G Substrate Urea Scaffold Mono Monofluoroethylation (-CH2CH2F) Substrate->Mono Di Difluoroethylation (-CH2CHF2) Substrate->Di pKa1 Moderate pKa Drop (ΔpKa ~2.3) Mono->pKa1 Metab1 Partial CYP450 Protection Mono->Metab1 pKa2 Severe pKa Drop (ΔpKa ~5.4) Di->pKa2 Metab2 High Microsomal Stability Di->Metab2

Logical relationship depicting the divergent physicochemical and metabolic impacts of mono- vs di-fluoroethylation on urea scaffolds.

References

  • Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe Journal of Medicinal Chemistry URL:[Link]

  • Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors Bioorganic Chemistry URL:[Link]

  • Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria Journal of Medicinal Chemistry URL:[Link]

  • Unique Analogues of Anandamide: Arachidonyl Ethers and Carbamates and Norarachidonyl Carbamates and Ureas Journal of Medicinal Chemistry URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 1-(2-Fluoroethyl)-3-methylurea

Authored for Researchers, Scientists, and Drug Development Professionals In our commitment to fostering a culture of safety and providing value beyond the product, this guide offers essential, step-by-step procedures for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In our commitment to fostering a culture of safety and providing value beyond the product, this guide offers essential, step-by-step procedures for the proper disposal of 1-(2-Fluoroethyl)-3-methylurea. The information herein is designed to ensure the safety of laboratory personnel and maintain strict regulatory compliance.

The presence of a fluoroethyl group in the molecular structure necessitates a conservative approach to handling and disposal. Many organofluorine compounds are toxic, and it is prudent to treat 1-(2-Fluoroethyl)-3-methylurea with a high degree of caution, assuming significant potential hazards in the absence of comprehensive toxicological data for this specific compound.[1]

I. Hazard Assessment and Core Safety Principles

Before beginning any disposal procedure, a thorough understanding of the potential hazards is critical. While specific data for 1-(2-Fluoroethyl)-3-methylurea is limited, the structure suggests potential for toxicity. Therefore, all waste containing this compound must be treated as hazardous.[2]

Core Safety Principles:

  • Never Work Alone: Always employ a buddy system when handling and preparing this compound for disposal.[2]

  • Minimize Exposure: Use the smallest possible quantities and work within a certified chemical fume hood to minimize inhalation risk.

  • Prevent Contamination: Ensure all contaminated materials, including personal protective equipment (PPE), are collected and disposed of as hazardous waste.[3]

II. Personal Protective Equipment (PPE): Your First Line of Defense

All personnel involved in the disposal process must wear the appropriate PPE to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Always inspect gloves before use.[3]To prevent skin contact. The fluoroethyl group may increase skin permeability.
Eye/Face Protection Safety glasses with side-shields or a face shield are mandatory.[3]To protect against splashes of contaminated solvents or dust particles.
Skin and Body Protection A fully-buttoned lab coat must be worn.[4]To protect against accidental skin contact.
Respiratory Protection Use in a well-ventilated area, preferably a fume hood.[4]To prevent inhalation of any aerosols or dust.

III. Step-by-Step Disposal Protocol for 1-(2-Fluoroethyl)-3-methylurea

This protocol applies to unused product, contaminated materials (e.g., filter paper, absorbent pads), and empty containers.

Step 1: Waste Segregation and Collection
  • Identify Waste: All materials that have come into contact with 1-(2-Fluoroethyl)-3-methylurea are to be considered hazardous waste. This includes:

    • Unused or expired chemical.

    • Contaminated labware (e.g., vials, stir bars).

    • Contaminated consumables (e.g., gloves, weighing papers, pipette tips).

    • Rinsate from decontamination procedures.[5]

  • Select a Container: Use a dedicated, leak-proof, and chemically compatible waste container. The container must have a secure, sealable lid.[3][4]

  • Labeling: As soon as the first item of waste is added, the container must be labeled with a "Hazardous Waste" tag.[3] The label must include:

    • The full chemical name: "1-(2-Fluoroethyl)-3-methylurea Waste".

    • The primary hazards (e.g., "Toxic").[4]

    • The date the waste was first added.[5]

Step 2: Managing Empty Containers

Even "empty" containers can retain chemical residues and must be handled carefully.

  • Initial Rinse: The first rinse of a container that held 1-(2-Fluoroethyl)-3-methylurea must be collected as hazardous waste.[5] Pour a small amount of a suitable solvent (e.g., methanol or ethanol) into the container, cap it, and agitate to dissolve the remaining residue.

  • Collection: Transfer this first rinsate into your designated hazardous waste container.

  • Subsequent Rinses: For highly toxic chemicals, it is best practice to collect the first three rinses as hazardous waste.[5]

  • Final Disposal of Container: After thorough rinsing and air-drying, the container can be disposed of according to institutional policies, which may allow for disposal as regular lab glass or plastic waste.

Step 3: Storage and Final Disposal
  • Secure Storage: Keep the sealed hazardous waste container in a designated, well-ventilated waste accumulation area.[3] Store it away from incompatible materials, such as strong oxidizing agents.[4]

  • Professional Disposal: Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or in the regular trash.[3]

IV. Emergency Procedures: Spill and Decontamination Plan

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Small Spill Cleanup (Inside a Fume Hood)
  • Containment: Use absorbent pads or vermiculite to contain the spill.[2]

  • Collection: Carefully collect the contaminated absorbent material using appropriate tools (e.g., forceps) and place it into your sealed hazardous waste container.[4]

  • Decontamination: Wipe the spill area with a suitable decontamination solution, followed by a thorough wash with soap and water.[2] All cleaning materials must be disposed of as hazardous waste.

Large Spill or Spill Outside a Fume Hood
  • Evacuate: Immediately evacuate the laboratory, alerting all personnel in the vicinity.[2]

  • Isolate: Close the laboratory doors to prevent the spread of contaminants.[2]

  • Notify: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill unless you are trained and equipped to do so.[2]

Decontamination of Surfaces and Equipment
  • Preparation: Put on the required PPE.[6]

  • Application: Place an absorbent material over the surface to be decontaminated and apply a liquid disinfectant or cleaning solution to prevent the spread of contamination.[6]

  • Contact Time: Allow for sufficient contact time for the cleaning agent to work effectively.[6]

  • Final Rinse: After decontamination, rinse the area or equipment with water to remove any residual cleaning agents.[6] All materials used in the decontamination process should be disposed of as hazardous waste.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 1-(2-Fluoroethyl)-3-methylurea.

cluster_0 Preparation & Assessment cluster_1 Waste Generation & Segregation cluster_2 Collection & Labeling cluster_3 Final Disposal cluster_4 Emergency Event start Start: Handling 1-(2-Fluoroethyl)-3-methylurea ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_generated Waste Generated? fume_hood->waste_generated spill Spill Occurs? fume_hood->spill solid_waste Solid Waste (Contaminated PPE, Labware) waste_generated->solid_waste Yes, Solid liquid_waste Liquid Waste (Unused Reagent, Rinsate) waste_generated->liquid_waste Yes, Liquid empty_container Empty Container waste_generated->empty_container Yes, Container hw_container Place in Labeled, Sealed Hazardous Waste Container solid_waste->hw_container liquid_waste->hw_container rinse_container Rinse 3x with Solvent empty_container->rinse_container store_waste Store in Designated Waste Accumulation Area hw_container->store_waste collect_rinsate Collect First 3 Rinses in HW Container rinse_container->collect_rinsate collect_rinsate->hw_container disposal_service Arrange Pickup by Licensed Hazardous Waste Disposal Service store_waste->disposal_service end End of Process disposal_service->end small_spill Small Spill: Contain & Decontaminate spill->small_spill Yes, Small large_spill Large Spill: Evacuate & Call EHS spill->large_spill Yes, Large small_spill->hw_container

Caption: Disposal workflow for 1-(2-Fluoroethyl)-3-methylurea.

References

  • Essential Safety and Operational Guide for Handling 2-Fluoroethyl fluoroacetate. Benchchem. 2

  • Standard Operating Procedure for Urea. Washington State University. 4

  • A Comprehensive Guide to the Proper Disposal of Urea Oxalate. Benchchem. 3

  • 1-(2,2,2-trifluoroethyl)urea Information. CymitQuimica. 1

  • Decontamination Procedures. Stanford Environmental Health & Safety. 6

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. 5

Sources

© Copyright 2026 BenchChem. All Rights Reserved.